2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-4,5-dimethylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRDZHHFONHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395587 | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55502-96-0 | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80395587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Crystal Structure of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Derivatives
Disclaimer: Extensive searches for the crystal structure of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid did not yield specific data for this compound. This guide therefore presents a detailed analysis of the crystal structure of a closely related derivative, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , based on available scientific literature. The methodologies and principles described are broadly applicable to the crystal structure analysis of similar organic molecules.
This technical whitepaper provides a comprehensive overview of the crystal structure analysis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a thiophene derivative of interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the experimental protocols and the resulting structural data.
Molecular Structure and Conformation
The molecule of interest is Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The crystal structure reveals that the thiophene ring and the ethoxycarbonyl group are nearly coplanar, with a dihedral angle of just 0.68 (11)° between their mean planes.[1] An intramolecular N—H⋯O hydrogen bond contributes to the planarity of the molecule by forming an S(6) ring motif.[1] In the crystal, molecules are linked into infinite wave-like chains along the b-axis direction through intermolecular N—H⋯O hydrogen bonds. The crystal structure is further stabilized by C—H⋯π interactions.[1]
Experimental Protocols
The determination of the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate involved the following key experimental stages:
2.1. Synthesis and Crystallization
The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was performed according to the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1] Single crystals suitable for X-ray diffraction were obtained.
2.2. X-ray Data Collection
A single crystal of the title compound with dimensions 0.92 × 0.26 × 0.08 mm was used for data collection. The data were collected on a Bruker SMART APEXII CCD diffractometer using Cu Kα radiation (λ = 1.54178 Å) at a temperature of 296 K. A total of 6429 reflections were measured, of which 1671 were independent.
2.3. Structure Solution and Refinement
The crystal structure was solved and refined using standard crystallographic software. An absorption correction was applied using a multi-scan method (SADABS). The final R-factor for the refinement was 0.037 for reflections with I > 2σ(I).
Crystallographic Data and Structure Refinement
The key crystallographic data and refinement parameters for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₉H₁₃NO₂S |
| Formula weight | 199.26 |
| Temperature | 296 K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a | 7.9487 (2) Å |
| b | 9.8939 (3) Å |
| c | 13.4348 (4) Å |
| β | 106.143 (2)° |
| Volume | 1014.90 (5) ų |
| Z | 4 |
| Calculated density | 1.304 Mg/m³ |
| Absorption coefficient | 2.59 mm⁻¹ |
| F(000) | 424 |
| Crystal size | 0.92 x 0.26 x 0.08 mm |
| Theta range for data collection | 4.4 to 68.3° |
| Index ranges | -9<=h<=9, -11<=k<=11, -15<=l<=15 |
| Reflections collected | 6429 |
| Independent reflections | 1671 [R(int) = 0.029] |
| Completeness to theta = 67.679° | 99.1 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.820 and 0.199 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1671 / 0 / 141 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.098 |
| R indices (all data) | R1 = 0.042, wR2 = 0.103 |
| Largest diff. peak and hole | 0.21 and -0.22 e.Å⁻³ |
Visualizations
The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Caption: Experimental workflow for crystal structure analysis.
Caption: Intermolecular interactions in the crystal.
References
A Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid: Properties, Synthesis, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the physicochemical properties, synthesis, and potential biological applications of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. This heterocyclic compound belongs to the 2-aminothiophene class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.
Core Physicochemical Properties
This compound (CAS No: 55502-96-0) is a polysubstituted thiophene derivative. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and predictive models allows for a reliable summary of its key physicochemical characteristics. The corresponding ethyl ester, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4815-24-1), is better characterized and its properties are included for comparison.
Table 1: Physicochemical Data for this compound and Related Esters
| Property | This compound | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| CAS Number | 55502-96-0[1][2][3] | 4815-24-1[4] | 4651-93-8[5] |
| Molecular Formula | C₇H₉NO₂S[1][3] | C₉H₁₃NO₂S[4] | C₈H₁₁NO₂S |
| Molecular Weight | 171.22 g/mol | 199.27 g/mol [4] | 185.24 g/mol |
| Appearance | Solid (predicted) | White to off-white solid[4] | Light yellow solid[5] |
| Melting Point | Data not available | 90 - 94 °C[4] | Data not available |
| Boiling Point | 337.9 °C at 760 mmHg (Predicted)[3] | Data not available | Data not available |
| Density | 1.355 g/cm³ (Predicted)[3] | Data not available | Data not available |
| logP (octanol/water) | 2.22650 (Predicted)[3] | Data not available | Data not available |
| Flash Point | 158.1 °C (Predicted)[3] | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Data not available | Data not available |
Synthesis via the Gewald Reaction
The most prominent and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction.[6][7] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Synthesis of the Ester Precursor
The synthesis of the target carboxylic acid is typically achieved through the hydrolysis of its corresponding ester, which is synthesized via the Gewald reaction. The following protocol is adapted from the synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[5]
Materials:
-
2-Butanone
-
Methyl cyanoacetate (or Ethyl cyanoacetate)
-
Elemental sulfur powder
-
Morpholine (or another suitable base)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve elemental sulfur (1 equivalent) in a minimal amount of DMF.
-
Sequentially add methyl cyanoacetate (1 equivalent) and morpholine (1 equivalent) to the flask. The solution will typically turn a dark brown color.
-
Add 2-butanone (2.5 equivalents) to the reaction mixture.
-
Stir the mixture at 50°C overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and perform a liquid-liquid extraction using ethyl acetate (3x).
-
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the this compound methyl ester as a light yellow solid.[5]
Note on Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis procedures, for instance, by heating the ester in an aqueous solution of a strong base (like NaOH or KOH) followed by acidification to precipitate the carboxylic acid product.
Biological Activity and Signaling Pathways
The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, conferring a wide range of biological activities to molecules that contain it.[6] These activities include anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][9]
A particularly well-documented role for this class of compounds is as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs).[7][8] Specifically, derivatives of 2-aminothiophene have been identified as PAMs for the adenosine A1 receptor (A₁R) and the glucagon-like peptide 1 receptor (GLP-1R).[10][11][12]
Mechanism as an Adenosine A₁ Receptor PAM
PAMs do not activate the receptor directly but bind to a topographically distinct site (an allosteric site) from the endogenous ligand (adenosine).[11] This binding enhances the affinity and/or efficacy of the endogenous agonist.[10][11] For the adenosine A₁ receptor, which is coupled to inhibitory G proteins (Gᵢ/ₒ), this potentiation leads to a more robust downstream signaling cascade.
The signaling pathway initiated by the activation of the A₁ receptor involves:
-
Receptor Activation: Adenosine binds to the A₁R. The PAM, such as a 2-aminothiophene derivative, binds to an allosteric site, enhancing adenosine's effect.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/ₒ protein.
-
Downstream Effects: The dissociated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
This mechanism is crucial in the cardiovascular and central nervous systems, where A₁R activation has cardioprotective and neuroprotective effects.[10]
Conclusion
This compound is a representative member of a synthetically accessible and pharmacologically significant class of heterocyclic compounds. Its synthesis is reliably achieved via the well-established Gewald reaction. The broader class of 2-aminothiophenes demonstrates significant potential in drug discovery, particularly as allosteric modulators of GPCRs like the adenosine A₁ receptor. This technical guide provides a foundational understanding for researchers aiming to synthesize, study, and utilize this versatile chemical scaffold in the development of novel therapeutics.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound | 55502-96-0 [chemicalbook.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 4651-93-8 [chemicalbook.com]
- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 11. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (NMR, IR, Mass)
Spectroscopic and Synthetic Insights into 2-Amino-4,5-dimethylthiophene Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophene derivatives are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds and functional materials. Among these, 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its esters are of significant interest due to their utility in constructing thienopyrimidine-based structures with potential therapeutic applications. This technical guide provides a summary of available spectroscopic data for the methyl and ethyl esters of this compound, outlines general experimental protocols for their characterization, and presents a typical workflow for spectroscopic analysis.
Note on Data Availability: Despite extensive searches, direct experimental spectroscopic data (NMR, IR, Mass) for this compound could not be located in the available literature. The data presented herein pertains to its closely related and well-characterized methyl and ethyl ester derivatives. The synthesis of these esters is commonly achieved through the Gewald reaction.[1][2][3]
Spectroscopic Data of this compound Esters
The following tables summarize the available spectroscopic data for the methyl and ethyl esters of this compound. This information is crucial for the identification and characterization of these compounds.
Table 1: Spectroscopic Data for Methyl 2-Amino-4,5-dimethylthiophene-3-carboxylate
| Technique | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| IR | Spectra available but specific peak values not detailed in search results. |
| Mass Spec. | Data available but specific m/z values not detailed in search results. |
Note: While ChemicalBook lists the availability of ¹H NMR, ¹³C NMR, IR, and Mass spectra for the methyl ester, the actual spectral data is not provided in the search snippets.[4]
Table 2: Spectroscopic Data for Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate
| Technique | Data |
| ¹H NMR | Spectrum available on SpectraBase, requiring user registration to view details.[3] |
| ¹³C NMR | Spectrum available on SpectraBase, requiring user registration to view details. |
| Molecular Wt. | 199.27 g/mol |
| Molecular Formula | C₉H₁₃NO₂S |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar 2-aminothiophene derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
Data Acquisition:
-
¹H NMR: The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR: The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). Proton decoupling is employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the presence of specific functional groups in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 4651-93-8 [chemicalbook.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (CAS 55502-96-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid, registered under CAS number 55502-96-0. This substituted aminothiophene derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 2-aminothiophene scaffold. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data for related compounds is available, certain properties for the title compound are based on computational predictions and require experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₉NO₂S | - |
| Molecular Weight | 171.22 g/mol | - |
| Appearance | White to pale yellow solid | Predicted |
| Melting Point | 140-144 °C | Predicted |
| Boiling Point | 337.9 ± 42.0 °C at 760 mmHg | Predicted |
| Density | 1.355 ± 0.06 g/cm³ | Predicted |
| Flash Point | 158.1 °C | Predicted |
| pKa | Not available | - |
| LogP | 2.22650 | Predicted |
| Vapor Pressure | 3.98E-05 mmHg at 25°C | Predicted |
| Refractive Index | 1.639 | Predicted |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Low solubility | The solubility of amino acids is generally pH-dependent. In aqueous systems, solubility is expected to increase at pH values above and below the isoelectric point.[1] |
| Methanol | Soluble | Aminothiophene derivatives often exhibit good solubility in polar organic solvents. |
| Ethanol | Soluble | The solubility of the related 2-amino-4,5-dimethylthiophene-3-carboxamide increases with the mole fraction of ethanol in ethanol-water mixtures.[2] |
| Dichloromethane | Soluble | - |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Spectral data for methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate (CAS 4651-93-8) and ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylic acid, ethyl ester are available and can be used to infer the expected shifts for the carboxylic acid derivative.[3][4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum of the related 2-amino-4,5-dimethylthiophene-3-carboxamide shows characteristic absorption bands for NH₂ stretching vibrations (3411-3163 cm⁻¹), C=O stretching (1670 cm⁻¹), and CH₃ stretching (1265-1280 cm⁻¹).[2] Similar characteristic peaks would be expected for the carboxylic acid, with the addition of a broad O-H stretch.
Experimental Protocols
Synthesis via Gewald Reaction
The most common and versatile method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[6][7] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
Proposed Synthesis of this compound:
A detailed experimental protocol for the synthesis of the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide has been reported and can be adapted for the synthesis of the target carboxylic acid by substituting ethyl cyanoacetate for ethyl cyanoacetamide.[2]
Experimental Workflow for Gewald Synthesis
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Detailed Protocol Steps:
-
Reaction Setup: To a suitable reaction vessel, add the solvent (e.g., ethanol).
-
Addition of Reagents: Sequentially add butan-2-one, ethyl cyanoacetate, and elemental sulfur to the solvent.
-
Addition of Base: Add a catalytic or stoichiometric amount of a suitable base, such as morpholine or piperidine.
-
Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50 °C) for a sufficient period to ensure completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the product is isolated through standard aqueous workup procedures, including extraction with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Hydrolysis (if starting with ester): If the reaction is performed with ethyl cyanoacetate, the resulting ethyl ester would require a subsequent hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidification) to yield the final carboxylic acid.
Determination of Physicochemical Properties
Melting Point:
The melting point can be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility:
The solubility in various solvents can be determined by adding an excess of the compound to a known volume of the solvent at a specific temperature.[1] The mixture is agitated until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: The exact mass and fragmentation pattern can be determined using high-resolution mass spectrometry (HRMS).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of 2-aminothiophene derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties.
Anticancer Activity:
Numerous 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9] The proposed mechanisms of action are diverse and can include:
-
Kinase Inhibition: Substituted thiophenes have been identified as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[10]
-
Tubulin Polymerization Inhibition: Some thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Induction of Apoptosis: Many 2-aminothiophene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases.[9][11]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, preventing cancer cell proliferation.[8]
Antimicrobial Activity:
Derivatives of 2-aminothiophenes have also been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Signaling Pathway Involvement:
The anticancer effects of some thiophene derivatives have been linked to the inhibition of specific signaling pathways, such as the Wnt/β-catenin pathway.[10]
Logical Relationship of Anticancer Action
Caption: Potential mechanisms of anticancer activity for 2-aminothiophene derivatives.
Conclusion
This compound (CAS 55502-96-0) is a promising scaffold for the development of novel therapeutic agents, given the well-documented biological activities of related compounds. This technical guide has summarized the currently available physicochemical data, provided a likely experimental protocol for its synthesis based on the Gewald reaction, and outlined the potential biological activities and signaling pathways that may be modulated by this class of molecules. Further experimental validation of the predicted properties and in-depth biological evaluation of this specific compound are warranted to fully elucidate its therapeutic potential.
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. This compound belongs to the 2-aminothiophene class, a group of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The 2-aminothiophene scaffold is a crucial building block for synthesizing various therapeutic agents.
Compound Data Presentation
The following table summarizes the key molecular and physical properties of this compound and its common synthetic precursor, the ethyl ester.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 55502-96-0 | [1] |
| Molecular Formula | C₇H₉NO₂S | - |
| Molecular Weight | 171.22 g/mol | Calculated from Exact Mass |
| Exact Mass | 171.03500 | - |
| Boiling Point | 337.9°C at 760 mmHg | - |
| Density | 1.355 g/cm³ | - |
| Flash Point | 158.1°C | - |
| Precursor (Ethyl Ester) | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | [2][3] |
| Precursor CAS | 4815-24-1 | - |
| Precursor Formula | C₉H₁₃NO₂S | [3] |
| Precursor Mol. Weight | 199.27 g/mol | [3] |
| Precursor Melting Point | 90 - 94 °C | [2] |
Synthesis Pathway and Experimental Protocols
The primary route for synthesizing this compound is a two-step process. The first step involves the formation of an ester precursor, typically Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, via the Gewald three-component reaction . This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4] It involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Materials:
-
2-Butanone (ketone)
-
Ethyl cyanoacetate (active methylene nitrile)
-
Elemental sulfur
-
Morpholine (base)
-
Methanol (solvent)
-
Ethanol (for washing/recrystallization)
Procedure:
-
To a mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.
-
After the addition of the base, continue stirring the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature. A precipitate will form.
-
Filter the precipitate and wash it with ethanol.
-
The crude product, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, can be further purified by recrystallization from ethanol.[3]
This protocol describes a general method for the hydrolysis of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
-
Ethanol/Water solvent mixture
Procedure:
-
Dissolve the synthesized ethyl ester in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, neutralize the reaction mixture. If base hydrolysis was used, acidify the mixture with an acid like HCl to a pH that precipitates the carboxylic acid. If acid hydrolysis was used, adjust the pH with a base.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the product under vacuum to yield this compound.
Reaction Mechanism and Workflow
The mechanism of the Gewald reaction is a well-established pathway in organic synthesis. It begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
The use of microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields.
References
- 1. This compound | 55502-96-0 [chemicalbook.com]
- 2. sciforum.net [sciforum.net]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism of 2-Aminothiophene-3-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 2-aminothiophene-3-carboxylic acids and their derivatives. Given the significance of these compounds in medicinal chemistry and drug development, a thorough understanding of their tautomeric forms is crucial for predicting their physicochemical properties, biological activity, and reactivity. This document outlines the potential tautomers, and provides detailed experimental and computational protocols for their investigation.
Introduction to Tautomerism in 2-Aminothiophene-3-carboxylic Acids
2-Aminothiophene-3-carboxylic acids are heterocyclic compounds that can exist in several tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium involves the amino, imino, and potentially zwitterionic forms. The position of this equilibrium can be influenced by factors such as the substitution pattern on the thiophene ring, the nature of the solvent, temperature, and pH.
The three principal tautomers are:
-
Amino Tautomer: This is the most commonly depicted form, featuring an exocyclic amino group at the C2 position.
-
Imino Tautomer: This form arises from the migration of a proton from the amino group to the thiophene ring nitrogen (if it were a thiazole) or, more accurately in this context, to the carboxylic acid group, which is less likely, or tautomerization of the amino group to an imine with rearrangement of the double bonds within the thiophene ring. For the purpose of this guide, we will consider the imino form where the double bond of the thiophene ring shifts and an imine is formed at the C2 position.
-
Zwitterionic Tautomer: This dipolar form can exist under certain pH conditions, where the carboxylic acid is deprotonated to a carboxylate, and the amino group is protonated to an ammonium cation.
The predominant tautomer can have a significant impact on the molecule's hydrogen bonding capacity, lipophilicity, and ability to interact with biological targets. Therefore, characterizing the tautomeric preference is a critical step in the drug discovery and development process.
Potential Tautomeric Forms of 2-Aminothiophene-3-carboxylic Acid
The tautomeric equilibrium of 2-aminothiophene-3-carboxylic acid can be visualized as a network of interconverting isomers. The relative stability of these forms is dictated by the electronic and steric effects of substituents and the surrounding environment.
Experimental Protocols for Tautomer Analysis
While the literature on the specific tautomerism of 2-aminothiophene-3-carboxylic acids is not extensive, established spectroscopic methods can be employed to investigate the tautomeric equilibrium.
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The principle lies in the fact that different tautomers will have distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N).
Experimental Workflow for NMR Analysis
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the 2-aminothiophene-3-carboxylic acid derivative at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).
-
The choice of solvents is critical as it can significantly influence the tautomeric equilibrium.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C and, if possible, ¹⁵N NMR spectra. These can provide valuable information about the electronic environment of the carbon and nitrogen atoms in the different tautomers.
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals to their respective tautomeric forms.
-
-
Data Analysis:
-
Identify and assign the resonances corresponding to each tautomer. The amino tautomer is expected to show a characteristic NH₂ signal, while the imino tautomer would exhibit an NH signal at a different chemical shift.
-
For quantitative analysis, integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
Calculate the mole fraction (X) of each tautomer from the integrated areas. For a two-component equilibrium between tautomer A and tautomer B:
-
X_A = Area_A / (Area_A + Area_B)
-
X_B = Area_B / (Area_A + Area_B)
-
-
The equilibrium constant (K_T) can then be calculated as K_T = X_B / X_A.
-
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima (λ_max) due to differences in their conjugated systems.
Detailed Protocol:
-
Sample Preparation:
-
Prepare dilute solutions of the compound in a variety of solvents covering a wide range of polarities.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Analyze the spectra for the presence of multiple absorption bands that change in relative intensity with solvent polarity.
-
Deconvolution of overlapping bands may be necessary to determine the contribution of each tautomer to the overall spectrum.
-
By comparing the spectra in different solvents, it is possible to infer the direction of the equilibrium shift with changing solvent polarity.
-
Computational Chemistry Protocol for Tautomer Analysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Workflow for Computational Analysis
An In-depth Technical Guide on the Thermal Stability of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid
Introduction
2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a polysubstituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science. Understanding the thermal stability of such molecules is crucial for their application in drug development, formulation, and manufacturing, where they may be subjected to various thermal stresses. This guide outlines the expected thermal behavior, potential decomposition pathways, and standard methodologies for the thermal analysis of this compound.
Estimated Thermal Properties
Due to the absence of direct experimental data for this compound, the thermal stability is estimated by analogy to aminobenzoic acid isomers. The presence of both an amino group and a carboxylic acid group on an aromatic ring system provides a reasonable basis for comparison. The data for aminobenzoic acid isomers suggests that such compounds can undergo decomposition at elevated temperatures. 2-aminobenzoic acid, being a close structural analog in terms of the relative positions of the functional groups, begins to decompose at 139.9°C[1]. It is plausible that the thermal stability of this compound is in a similar range.
| Compound | Onset of Decomposition (°C) |
| 2-Aminobenzoic Acid | 139.9[1] |
| 3-Aminobenzoic Acid | 162.5[1] |
| 4-Aminobenzoic Acid | 184.5[1] |
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through several stages, initiated by the functional groups with the lowest bond energies.
-
Decarboxylation: The most probable initial decomposition step is the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common thermal decomposition pathway for many carboxylic acids.
-
Fragmentation of the Thiophene Ring: Following decarboxylation, at higher temperatures, the resulting 2-amino-4,5-dimethylthiophene would likely undergo fragmentation. The thiophene ring may break apart, leading to the formation of smaller volatile molecules.
-
Formation of Complex Residues: At very high temperatures, the complete breakdown of the molecule is expected, potentially leaving a carbonaceous residue.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is based on the versatile Gewald three-component reaction to first yield the corresponding ester, followed by a standard hydrolysis to obtain the target carboxylic acid. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility in a research and development setting.
Introduction
Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The Gewald reaction, a one-pot multicomponent reaction, stands out as an efficient and straightforward method for the synthesis of these valuable scaffolds.[1][2] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[3] The resulting 2-aminothiophene derivatives serve as key intermediates for the synthesis of a wide range of biologically active molecules. This protocol details the synthesis of this compound, commencing with the Gewald reaction to form the methyl ester intermediate, followed by its hydrolysis.
Reaction and Mechanism
The synthesis of this compound is achieved in a two-step process. The first step is the Gewald reaction between 2-butanone, methyl cyanoacetate, and elemental sulfur to form methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene.[4][5] The second step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
Data Presentation: Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-Butanone | 72.11 | 12.5 | 2.5 | 901.4 mg (1.1 mL) |
| Methyl Cyanoacetate | 99.09 | 5.0 | 1.0 | 495.4 mg (0.44 mL) |
| Sulfur | 32.06 | 5.0 | 1.0 | 160.0 mg |
| Morpholine | 87.12 | 5.0 | 1.0 | 435.6 mg (0.44 mL) |
| Dimethylformamide (DMF) | 73.09 | - | - | 1.5 mL |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 185.24 | 0.926 | - | ~41% |
Spectroscopic Data of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
| Technique | Data |
| ¹H NMR | Available through commercial suppliers. Expected signals include singlets for the two methyl groups on the thiophene ring, a singlet for the methyl ester, and a broad singlet for the amino protons. |
| ¹³C NMR | Available through commercial suppliers. Expected signals would correspond to the two thiophene methyl carbons, the carbons of the thiophene ring, the ester carbonyl carbon, and the methyl ester carbon. |
| IR | Spectra available from commercial suppliers. Characteristic peaks would include N-H stretching for the primary amine, C=O stretching for the ester, and C-S stretching for the thiophene ring. |
| MS | (ESI) m/z: [M+H]⁺ expected at 186.06. |
Experimental Protocols
Part 1: Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Materials:
-
2-Butanone
-
Methyl Cyanoacetate
-
Sulfur powder
-
Morpholine
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a single-necked round-bottom flask, add sulfur powder (160.0 mg, 5.0 mmol).
-
Add 1.5 mL of DMF to dissolve the sulfur.
-
Sequentially add methyl cyanoacetate (495.4 mg, 5.0 mmol) and morpholine (435.6 mg, 5.0 mmol). The solution will turn dark brown.
-
Add 2-butanone (901.4 mg, 12.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the target compound as a light yellow solid.
Part 2: Hydrolysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate to this compound
Materials:
-
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Sodium hydroxide (or Lithium hydroxide)
-
Methanol (or Ethanol)
-
Water
-
Hydrochloric acid (e.g., 1M HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure (General):
-
In a round-bottom flask, dissolve methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a mixture of methanol (or ethanol) and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Mechanism of the Gewald Reaction.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds.[1] These thiophene derivatives are recognized as "privileged structures" due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2-aminothiophene moiety, in particular, is a crucial building block for the development of novel therapeutic agents.[1][2][3][4]
The synthesis of these compounds is often achieved through the Gewald three-component reaction.[1][5] This versatile one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[1][6] Traditional methods for the Gewald reaction often require long reaction times and can result in moderate yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[2][4] The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2][5] This efficiency is particularly valuable in drug discovery and development, where rapid synthesis and purification of compound libraries are essential.[2][4] This document provides a detailed protocol for the microwave-assisted synthesis of this compound, leveraging the benefits of this modern synthetic approach.
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of this compound proceeds via the Gewald reaction. The reaction mechanism is generally accepted to begin with a Knoevenagel condensation between the ketone (2-butanone) and the active methylene nitrile (e.g., ethyl cyanoacetate).[1][6] This is followed by the addition of elemental sulfur to the α,β-unsaturated intermediate, which then undergoes cyclization and tautomerization to form the substituted 2-aminothiophene product.[1][6] Subsequent hydrolysis of the ester group yields the final carboxylic acid.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions and outcomes for the microwave-assisted Gewald synthesis of related 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes. This data provides a useful reference for optimizing the synthesis of the target compound.
| Starting Materials | Base/Catalyst | Solvent | Microwave Conditions (Power/Temp/Time) | Yield (%) | Reference |
| Aldehydes, Activated Nitriles, Sulfur | Morpholine | Ethanol | 70°C / 20 min | High | [5] |
| Butyraldehyde, Methyl Cyanoacetate, Sulfur | Various bases | DMF | 30 min | 57-95 | [2][4] |
| Ketones, Cyanoacetates, Sulfur | Morpholine | None | Not specified power / "several minutes" | 84-95 | [7] |
| 4-Nitroacetophenone, Ethyl Cyanoacetate, Sulfur | None | Ethanol | 120°C / 46 min | Not specified | [1] |
| Aldehyde/Ketone, Active Methylene Nitrile, Sulfur | Chosen Base | Various | 50-120°C / 2-48 min | Not specified | [1] |
Experimental Protocols
This protocol describes a representative method for the synthesis of this compound via a two-step microwave-assisted procedure.
Step 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-butanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of a suitable base such as morpholine or triethylamine (1.1 mmol).
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent like ethanol or N,N-dimethylformamide (DMF) (e.g., 3 mL) to ensure efficient heat transfer.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature, for instance, between 100-120°C, for a duration of 10-30 minutes.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can then be transferred to a separatory funnel containing ethyl acetate (20 mL) and washed successively with water (3 x 20 mL) and brine (20 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system like hexane/ethyl acetate to yield the pure ester.[1]
Step 2: Hydrolysis to this compound
-
Hydrolysis Reaction: Dissolve the purified ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate from Step 1 in a suitable solvent such as ethanol. Add an aqueous solution of a base, for example, sodium hydroxide (2-3 equivalents).
-
Heating: The mixture can be heated under reflux or using microwave irradiation until the hydrolysis is complete (monitored by TLC).
-
Acidification: After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain the final product, this compound.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Experimental Workflow Visualization
The following diagram outlines the general workflow for the microwave-assisted synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 4. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2-amino-4,5-dimethylthiophene-3-carboxylic acid and its derivatives as a pivotal building block in organic synthesis, with a particular focus on the construction of medicinally relevant heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms are presented to facilitate its use in research and drug discovery.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow it to serve as a versatile synthon for the synthesis of a wide array of fused heterocyclic systems. Derivatives of this compound are particularly valuable due to the specific substitution pattern which can be exploited to generate compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.
The primary and most significant application of this building block is in the synthesis of thieno[2,3-d]pyrimidines . These fused heterocyclic compounds are of considerable interest as they are bioisosteres of purines and have demonstrated potent inhibitory activity against various protein kinases, making them a focal point in the development of targeted cancer therapies.
Synthesis of the Building Block: The Gewald Reaction
The most common and efficient method for synthesizing the this compound core is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (2-butanone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (catalyst)
-
Methanol (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product is then recrystallized from ethanol to afford pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Quantitative Data:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | 199.27 | 70-85 | 91-92 |
Characterization Data:
-
IR (KBr, cm⁻¹): 3433, 3336, 3218 (NH₂), 2918, 2855 (C-H), 1716 (C=O), 1609, 1520 (C=C).[1]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.20 (t, 3H, J = 7.0 Hz, CH₃), 2.00 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 4.50 (q, 2H, J = 7.0 Hz, OCH₂), 5.90 (br s, 2H, NH₂).[1]
Application in the Synthesis of Thieno[2,3-d]pyrimidines
The most prominent application of this compound derivatives is the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidines. These compounds are readily accessible through cyclocondensation reactions with various electrophiles.
Synthesis of 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
This protocol describes the reaction of the corresponding carboxamide with isothiocyanates under microwave irradiation, which significantly reduces reaction times.
Experimental Protocol:
Materials:
-
2-Amino-4,5-dimethylthiophene-3-carboxamide
-
Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)
-
N,N-Dimethylacetamide (DMA) (solvent)
-
Ethanol (for recrystallization)
-
Microwave synthesizer
Procedure:
-
A mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide (0.002 mol) and the isothiocyanate (0.003 mol) in DMA (1 mL) is subjected to microwave irradiation at 700 W for 3-5 minutes.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5).
-
Upon completion, cyclohexane is added to the reaction mixture to precipitate the crude product.
-
The crude product is collected by filtration and recrystallized from ethanol.
Quantitative Data for Representative Thieno[2,3-d]pyrimidines:
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isocyanate | 65-90 | 335-337 |
| 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isothiocyanate | 71 | 268-270 |
| 2-Anilino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isothiocyanate | 72 | 260 |
| 3-(4-Fluorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 4-Fluorophenyl isothiocyanate | 88.68 | 291 |
Characterization Data for 3-(4-Fluorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one:
-
IR (KBr, cm⁻¹): 3304 (N-H), 3068 (Ar C-H), 1645 (C=O), 1029 (C-F).[2]
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 2.135 (s, 3H, 4-CH₃), 2.159 (s, 3H, 5-CH₃), 7.2-7.4 (m, 4H, Ar-H), 12.5 (s, 1H, NH).[2]
-
ESI-MS (m/z): 288.0 [M+H]⁺.[2]
Biological Significance: Thieno[2,3-d]pyrimidines as Kinase Inhibitors
A significant body of research has demonstrated that thieno[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Two key kinase targets for thieno[2,3-d]pyrimidines are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Inhibition of VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.
Figure 1: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Inhibition of EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.
Figure 2: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Quantitative Data on Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and EGFR.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line (for anticancer activity) | IC₅₀ (µM) (Anticancer) |
| 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 |
| HepG2 | 4.10 | |||
| 5b | EGFR (wild-type) | 0.037 | A549 | - |
| EGFR (T790M mutant) | 0.204 | |||
| 7a | EGFR (wild-type) | - | HepG2 | - |
| EGFR (T790M mutant) | - | PC3 | - | |
| 8b | VEGFR-2 | 0.073 | PC3 | - |
| HepG2 | - |
Experimental Workflow
The general workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as potential kinase inhibitors is outlined below.
Figure 3: General experimental workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives.
Conclusion
This compound and its derivatives are highly valuable and versatile building blocks in organic and medicinal chemistry. Their straightforward synthesis via the Gewald reaction and their efficient conversion to thieno[2,3-d]pyrimidines provide access to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors for cancer therapy. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field, facilitating the exploration and development of novel drug candidates based on this privileged scaffold.
References
Application Notes and Protocols: Synthesis of Thienopyrimidines from 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1][2] This structural analogy has led to the development of thienopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Notably, many thienopyrimidine-based compounds have been investigated as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy.[1][6][7]
This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives starting from 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. It also includes a summary of reaction conditions and a visualization of the EGFR signaling pathway to illustrate the mechanism of action for thienopyrimidine-based inhibitors.
Data Presentation: Synthesis of Thienopyrimidinone Derivatives
The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is typically achieved through the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative. While direct cyclization from the carboxylic acid is feasible, it often proceeds through an in-situ formation of the amide or via a preliminary esterification step followed by reaction with a C1 source like formamide. The following table summarizes various reported methods for the synthesis of thieno[2,3-d]pyrimidin-4-ones from different 2-aminothiophene-3-substituted precursors.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Formamide | - | Reflux | 1.5 | 92 | [8] |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Formamide | - | Reflux | - | 83 | [9] |
| 2-Aminothiophene-3-carboxamide | Triethyl orthoformate, then amine | - | Reflux | - | 79-85 | [10] |
| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Urea | - | 180-190 | 2-3 | 72-91 | [10] |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isothiocyanate | Pyridine | Reflux | 6 | 70 | [10] |
| 2-Amino-3-cyanothiophene | Formic acid | - | Reflux | - | - | [10] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from this compound
This protocol describes a direct approach to synthesize the thienopyrimidinone core by reacting the starting carboxylic acid with an excess of formamide, which serves as both the C1 source and the solvent.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq) to the flask.
-
Heat the mixture to reflux (approximately 180-210°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Protocol 2: Two-Step Synthesis via Esterification followed by Cyclization
This protocol involves an initial esterification of the carboxylic acid, followed by cyclization of the resulting ester with formamide. This can be a more controlled approach, often leading to higher yields.
Step A: Esterification of this compound
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Thionyl chloride or a catalytic amount of concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, protecting it from moisture with a drying tube.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Step B: Cyclization of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (from Step A)
-
Formamide
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Follow the procedure outlined in Protocol 1, using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as the starting material. The reaction is typically faster and may require a shorter reflux time.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from this compound.
Caption: Synthetic routes to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
EGFR Signaling Pathway and Inhibition by Thienopyrimidines
Thienopyrimidine derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][9] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates how thienopyrimidine-based inhibitors block this pathway.
Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.
References
- 1. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are recognized as "privileged structures" due to their broad range of biological activities.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in biologically active molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.[2] This application note provides a detailed protocol for the purification of this compound using recrystallization, based on established methods for analogous thiophene derivatives.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Quantitative Data
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. While specific data for this compound is not extensively published, the following table summarizes reported yields for the recrystallization of closely related aminothiophene carboxylic acid derivatives, providing an excellent starting point for solvent screening.[3][4]
Table 1: Recrystallization Conditions and Reported Yields for Analogous Aminothiophene Carboxylic Acid Derivatives
| Recrystallization Solvent | Reported Yield (%) | Reference |
| Methanol | 85% | [3] |
| Benzene | 91% | [3] |
| Chloroform | 94% | [3] |
| 50% Acetic Acid | 66% | [3][4] |
| Ethanol | 55% | [3] |
Note: The data presented is for analogous compounds and should be used as a guideline for optimizing the purification of this compound. The ethyl ester of the title compound has also been effectively recrystallized from ethanol.[5]
Experimental Protocols
This section details the complete workflow for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Methanol, Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capability)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Activated carbon (optional, for colored impurities)
-
Ice bath
-
Vacuum oven or desiccator
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests to identify the optimal solvent. Place a small amount of the crude solid (approx. 20-30 mg) in several test tubes and add a few drops of different candidate solvents (e.g., ethanol, methanol, water, ethanol/water mixtures). A suitable solvent will dissolve the compound when heated but will result in crystal formation upon cooling.[3] Given its amphiphilic nature (possessing both polar amino and carboxylic acid groups and a less polar thiophene backbone), alcohol-water mixtures or polar solvents like ethanol are strong candidates.[6][7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while stirring and heating until the solid is completely dissolved.[3] Using excess solvent will reduce the overall yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute) to the solution. Re-heat the mixture to boiling for 5-10 minutes. The activated carbon will adsorb the colored impurities.[3]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the carbon or insoluble matter. This step must be done rapidly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by placing them in a vacuum oven or a desiccator.
Diagrams
The following diagrams illustrate the logical workflow of the purification process and the underlying principles of solubility.
Caption: General workflow for purification by recrystallization.
Caption: Principle of purification by differential solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Analytical techniques for characterization of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
An Application Note on the Analytical Characterization of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of this compound. This compound is a vital heterocyclic building block in the synthesis of thieno[2,3-d]pyrimidines and other derivatives with significant biological and medicinal potential.[1] Accurate and thorough characterization is essential for quality control, regulatory submission, and ensuring the integrity of research outcomes. This note details protocols for spectroscopic, chromatographic, and thermal analysis methods, presents data in a structured format, and includes graphical workflows for clarity.
Introduction
2-Aminothiophene derivatives are considered "privileged structures" in medicinal chemistry due to their wide array of biological activities.[2] this compound, in particular, serves as a key intermediate for synthesizing compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The structural characterization and purity assessment of this molecule are critical steps in the drug discovery and development process. This application note outlines the primary analytical methods for its complete characterization.
The typical synthesis of this compound is achieved via the Gewald three-component reaction, which involves the condensation of a ketone (2-butanone), an active methylene compound (e.g., ethyl cyanoacetate followed by hydrolysis), and elemental sulfur.[2][4]
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Data Presentation: Expected NMR Chemical Shifts
While specific data for the carboxylic acid is not abundant, the following table is compiled based on data from its ethyl and methyl ester derivatives and known chemical shift principles.[5][6]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| -CH₃ (C4) | ~2.1-2.3 | ~12-15 | Singlet |
| -CH₃ (C5) | ~2.3-2.5 | ~14-16 | Singlet |
| -NH₂ | ~5.5-7.0 | N/A | Broad singlet, exchangeable with D₂O |
| -COOH | ~12.0-13.0 | ~165-170 | Very broad singlet, exchangeable with D₂O |
| C2-NH₂ | N/A | ~160-165 | Quaternary carbon |
| C3-COOH | N/A | ~105-110 | Quaternary carbon |
| C4-CH₃ | N/A | ~135-140 | Quaternary carbon |
| C5-CH₃ | N/A | ~125-130 | Quaternary carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450-3300 | Amino (-NH₂) | N-H Stretch (Asymmetric & Symmetric) |
| 3300-2500 | Carboxylic Acid (-OH) | O-H Stretch (Broad) |
| ~1680-1650 | Carboxylic Acid (C=O) | C=O Stretch |
| ~1620 | Amino (-NH₂) | N-H Bend |
| ~1580-1400 | Thiophene Ring | C=C Aromatic Ring Stretch |
| ~1300-1200 | Carboxylic Acid | C-O Stretch |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Analysis: Determine the exact mass of the molecular ions and compare it with the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.
Data Presentation: Expected Mass-to-Charge Ratios
The molecular formula for this compound is C₇H₉NO₂S.
| Ion | Calculated m/z | Mode |
| [M+H]⁺ | 188.0427 | Positive |
| [M-H]⁻ | 186.0281 | Negative |
| [M+Na]⁺ | 210.0246 | Positive |
Chromatographic Characterization
Chromatography is essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of non-volatile compounds like this compound. A reversed-phase method is typically suitable.[7]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Set up the instrument according to the parameters in the table below.
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be calculated based on the peak area percentage. A reference standard should be used for quantitative analysis.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution. A typical starting point is Water:Methanol (70:30) with 0.1% Phosphoric Acid.[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[7] |
Thermal Analysis
Thermal analysis provides information on physical properties like melting point and thermal stability.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Analysis: Place the pan in a Differential Scanning Calorimeter (DSC). Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the endothermic peak.
-
TGA Analysis: Place the pan in a Thermogravimetric Analyzer (TGA). Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature, indicating decomposition.
Visual Workflows
References
- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR spectrum [chemicalbook.com]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its structural motif is a key component in the synthesis of a wide array of biologically active compounds, most notably the thieno[2,3-d]pyrimidine scaffold. Thienopyrimidines are recognized as bioisosteres of purines and have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial effects. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in drug discovery and development.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been extensively investigated for various therapeutic applications:
-
Anticancer Agents: The thieno[2,3-d]pyrimidine core, readily synthesized from this compound, is a prevalent scaffold in the design of anticancer drugs. These compounds have shown potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1][2][3]
-
Kinase Inhibitors: Many thienopyrimidine derivatives act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[4][5] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a key player in tumor growth and progression.[6] By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling pathways that promote cell proliferation and survival.
-
Antimicrobial Agents: The 2-aminothiophene scaffold and its derivatives have also been explored for their antimicrobial properties against various bacterial and fungal strains.[7]
-
Allosteric Modulators: Certain 2-aminothiophene derivatives have been identified as allosteric enhancers of adenosine A1 receptors, suggesting their potential in treating neurological and cardiovascular disorders.[8]
Data Presentation: Biological Activities of Thienopyrimidine Derivatives
The following tables summarize the in vitro biological activities of various thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | MCF-7 (Breast) | 13.42 | [9] |
| Compound 4 | MCF-7 (Breast) | 28.89 | [9] |
| Compound 2 | MDA-MB-231 (Breast) | 52.56 | [9] |
| Compound 4 | MDA-MB-231 (Breast) | 62.86 | [9] |
| Compound 2b | Hep3B (Liver) | 5.46 | [10] |
| Compound 2d | Hep3B (Liver) | 8.85 | [10] |
| Compound 2e | Hep3B (Liver) | 12.58 | [10] |
Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound X | Tie-2 | 0.07 | [11] |
| Aurora B Inhibitor | Aurora B | 0.0002 | [11] |
| (thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid derivative 1 | CK2 | 0.1 | [12] |
| (thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid derivative 2 | CK2 | 0.125 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thieno[2,3-d]pyrimidines from this compound and for the evaluation of their biological activities.
Protocol 1: Synthesis of this compound Ethyl Ester via Gewald Reaction
The Gewald reaction is a multicomponent reaction for the synthesis of substituted 2-aminothiophenes.[13]
Materials:
-
3-Methyl-2-butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other secondary amine as a catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Formamide
-
Standard laboratory glassware and heating mantle
Procedure:
-
Place ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 eq) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the mixture to reflux (approximately 180-200 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Annexin V/PI Apoptosis Assay
This assay is used to quantify the percentage of apoptotic and necrotic cells by flow cytometry.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with test compounds for the desired time points (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 6: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)
This protocol describes a general method for assessing the inhibitory activity of compounds against EGFR kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds in DMSO
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 2.5 µL of the compound dilution to the wells of the assay plate.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value.
Signaling Pathway: EGFR Inhibition by Thienopyrimidine Derivatives
Thienopyrimidine derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation. Thienopyrimidine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.[14]
Conclusion
This compound is a valuable starting material in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The thieno[2,3-d]pyrimidine derivatives, in particular, have emerged as a promising class of anticancer agents and kinase inhibitors. The protocols and data presented in this document serve as a comprehensive resource for researchers engaged in the design, synthesis, and biological evaluation of novel drug candidates based on this privileged scaffold. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the development of more potent and selective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. staff.najah.edu [staff.najah.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Application Notes and Protocols: 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Derivatives with Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. These derivatives have shown promising anticancer, antimicrobial, and kinase inhibitory activities. The following sections offer a structured overview of their biological evaluation, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Biological Activities and Quantitative Data
This compound and its derivatives have been the subject of numerous studies to evaluate their therapeutic potential. These compounds have exhibited a range of biological effects, which are summarized below with corresponding quantitative data for easy comparison.
Anticancer Activity
Derivatives of 2-aminothiophene have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of 2-Aminothiophene Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Prostate Cancer Cells | - | [1] |
| TJ191 | T-lymphoma CEM, Molt/4; Prostate PC-3; Kidney Caki-1; Hepatoma Huh-7 | Mid-nanomolar range | [2] |
| 6CN14 | HeLa, PANC-1 | - | [3] |
| 7CN09 | HeLa, PANC-1 | - | [3] |
| Compound 8e | Various (NCI-60 panel) | 0.411 - 2.8 | |
| Thiophene Aryl Amides 8i-k | Leukemia, Breast, Colon Cancer | Moderate Activity | [4] |
| Trisubstituted thiophene-3-carboxamide selenide 16e | HCT116 | < 9 | [5] |
| 2-acylaminothiophene-3-carboxamide derivative | Wild-type and T315I mutant ABL kinases | Low micromolar | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. "-" indicates that the specific value was not provided in the abstract, but the compound was highlighted for its significant activity.
Antimicrobial Activity
Several novel thiophene derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. Some have shown potency comparable or superior to standard antimicrobial agents.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 | [7] |
| Derivatives 7b and 8 | Various bacteria | Comparable to ampicillin and gentamicin | [8] |
| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant A. baumannii and E. coli | 8 - 32 | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Kinase Inhibitory Activity
A significant area of investigation for 2-aminothiophene derivatives is their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
Table 3: Kinase Inhibitory Activity of 2-Aminothiophene Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) | Reference |
| Phenylthiophene analogues 6, 32 | aPKCζ | Low nanomolar | [10] |
| Trisubstituted thiophene-3-carboxamide selenide 16e | EGFR kinase | 94.44 ± 2.22 | [5] |
| Thieno[2,3-d]pyrimidine derivative 5 | FLT3 | 32.435 ± 5.5 µM | [11] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives (Gewald Reaction)
The Gewald reaction is a multi-component reaction used for the synthesis of polysubstituted 2-aminothiophenes.[12][13] A microwave-assisted approach can significantly reduce reaction times.[14]
Materials:
-
Aldehyde or ketone (e.g., 2-butanone for 4,5-dimethyl derivatives)
-
Active methylene nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine)
-
Solvent (e.g., ethanol, DMF)
-
Microwave reactor vial
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Protocol:
-
To a 5 mL microwave reaction vial, add the ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[14]
-
Add the appropriate solvent (3 mL).[14]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-10 minutes).[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[14]
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Gewald Reaction Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6][15]
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[16]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][17][18]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., gentamicin, ampicillin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the inhibitory activity of compounds against specific protein kinases.[5][10][11]
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer
-
Test compounds
-
Detection reagents (e.g., phosphocellulose paper, scintillation counter, or antibody-based detection for non-radioactive assays)
Protocol:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated radiolabeled ATP and then measuring the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways
The biological activities of this compound derivatives are often linked to their modulation of key cellular signaling pathways.
EGFR Kinase Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][7][8][19] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.
EGFR Signaling Pathway Inhibition
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune and inflammatory responses, as well as cell survival and proliferation.[10][20][21][22][23] Some 2-aminothiophene derivatives have been shown to prevent TNF-α-induced NF-κB activation.[10]
NF-κB Signaling Pathway Inhibition
References
- 1. clyte.tech [clyte.tech]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro kinase assay [protocols.io]
- 10. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 11. protocols.io [protocols.io]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized 2-Aminothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 2-aminothiophenes, a critical scaffold in medicinal chemistry. The protocols focus on the versatile Gewald reaction, highlighting various catalytic systems and reaction conditions.
Introduction
Substituted 2-aminothiophenes are privileged heterocyclic motifs frequently found in a wide array of biologically active compounds and pharmaceutical agents.[1][2][3] Their structural versatility makes them key building blocks in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[3][4][5] The Gewald reaction, a one-pot multicomponent synthesis, stands as the most prominent and efficient method for preparing these valuable scaffolds.[6][7][8] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a basic catalyst.[8] This document outlines various protocols for the Gewald synthesis and summarizes key performance data.
Applications in Drug Development
The 2-aminothiophene core is a bioisosteric replacement for a phenyl group, a common moiety in many active drugs, and is present in numerous natural and synthetic pharmaceuticals.[2] This scaffold serves as a precursor for a broad range of therapeutic agents, including:
-
Kinase Inhibitors: The 2-aminothiophene framework is used to develop selective inhibitors of various kinases, which are crucial targets in oncology.[9]
-
Antimicrobial Agents: Derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria and fungi.[2][5]
-
Anti-inflammatory Drugs: Compounds like Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), are synthesized using the Gewald reaction.[1]
-
Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and allosteric modulators of adenosine A1 receptors are based on the 2-aminothiophene structure.[1]
-
Antiviral and Antiproliferative Compounds: Recent studies have highlighted the potential of 2-aminothiophene derivatives as antiviral and anticancer agents.[4][10]
Reaction Mechanism and Experimental Workflow
The Gewald reaction proceeds through a sequence of three main steps: Knoevenagel condensation, addition of sulfur, and intramolecular cyclization followed by tautomerization.
Caption: The reaction mechanism of the Gewald synthesis.
A general workflow for the synthesis and subsequent application in a drug discovery pipeline is illustrated below.
Caption: General experimental workflow for synthesis and drug discovery.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Gewald synthesis. The following table summarizes quantitative data from various published protocols.
| Catalyst | Carbonyl Compound | Active Methylene Nitrile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-Proline (10 mol%) | Cyclohexanone | Malononitrile | DMF | 60 | 10-24 | 84 | [9] |
| CaO | Cyclopentanone | Malononitrile | Ethanol | Reflux | 1.5 | 98 | |
| Piperidinium Borate (20 mol%) | Cyclohexanone | Malononitrile | - | 120 | 0.17 | 98 | [1] |
| Morpholine (10 mol%) | p-Bromoacetophenone | Ethyl Cyanoacetate | - (Solvent-free) | 120 | 0.5-1 | 25-70 | [11] |
| Triethylamine | Various Ketones | α-cyanoester | Methanol/Ethanol/DMF | 50 | - | 35-80 | [6] |
| Microwave Irradiation | Arylacetaldehydes | Malononitrile | Ethanol | - | 0.17 | High | [7] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Gewald Synthesis[9][13]
This protocol describes a mild and efficient one-pot synthesis using the organocatalyst L-proline.
Materials:
-
Carbonyl compound (ketone or aldehyde)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
L-proline
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the carbonyl compound (3.0 mmol), active methylene nitrile (3.3 mmol), elemental sulfur (4.5 mmol), L-proline (0.3 mmol, 10 mol%), and DMF (3.0 mL).
-
Stir the reaction mixture at 60 °C for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminothiophene.
Protocol 2: Calcium Oxide (CaO) Catalyzed Gewald Synthesis[11]
This protocol utilizes a cost-effective and reusable heterogeneous catalyst, calcium oxide.
Materials:
-
Ketone (1.0 mmol)
-
Nitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Calcium Oxide (CaO) (1.0 mmol)
-
Ethanol (12 mL)
Procedure:
-
In a round-bottom flask, combine the ketone (1.0 mmol), nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in 12 mL of ethanol.
-
Heat the mixture at reflux for the required time (typically 1.5-4 hours, monitor by TLC).
-
After the reaction is complete, filter off the CaO catalyst.
-
Remove the ethanol from the filtrate by evaporation under reduced pressure.
-
The dried reaction mixture can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Solvent-Free Mechanochemical Gewald Synthesis[12]
This environmentally friendly protocol avoids the use of solvents and can be performed using a ball mill or by simple heating.
Materials:
-
Aryl ketone
-
Active methylene nitrile
-
Elemental sulfur
-
Morpholine (catalytic amount)
Procedure (Heat-Assisted):
-
Add the aryl ketone, active methylene nitrile, elemental sulfur, and a catalytic amount of morpholine (e.g., 10 mol%) to a 100 mL round-bottom flask.
-
Heat the solvent-free mixture at 120 °C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the resulting solid can be purified by column chromatography.
Caption: Logical relationships in the synthesis and application of 2-aminothiophenes.
References
- 1. d-nb.info [d-nb.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the prevalent Gewald three-component reaction.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Poor Reactivity of Ketone: 2-Butanone, a common starting material for this synthesis, is a ketone. Ketones are generally less reactive than aldehydes in the Gewald reaction, which can lead to significantly lower yields or even reaction failure.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of base and solvent can critically impact the reaction outcome.
-
Impure Starting Materials: The purity of 2-butanone, ethyl cyanoacetate, and sulfur is crucial for a successful reaction.
Suggested Solutions:
-
Optimize Reaction Conditions:
-
Temperature: While some Gewald reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. A systematic optimization of the temperature should be performed.
-
Base: The choice and amount of base (e.g., morpholine, triethylamine, piperidine) can influence the rate of the initial Knoevenagel condensation and subsequent cyclization. A screening of different bases may be beneficial.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. However, exploring other solvents might improve the solubility of reactants and intermediates.
-
-
Use of a Pre-formed Knoevenagel Intermediate: Instead of a one-pot reaction, consider a two-step approach. First, synthesize and isolate the Knoevenagel condensation product of 2-butanone and ethyl cyanoacetate. Then, react this intermediate with sulfur and a base. This can sometimes improve the overall yield.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields of Gewald products.
-
Ensure Purity of Reagents: Use freshly distilled 2-butanone and high-purity ethyl cyanoacetate and sulfur.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes:
-
Side Reactions: The Gewald reaction is prone to side reactions, especially with less reactive ketones.
-
Incomplete Reaction: Unreacted starting materials and intermediates can contaminate the final product.
Suggested Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help determine the optimal reaction time and minimize the formation of degradation products.
-
Controlled Addition of Reagents: Adding the base slowly can help to control the initial condensation reaction and potentially reduce the formation of byproducts.
-
Purification: Effective purification of the crude product is essential. Common methods include:
-
Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent system should be identified to selectively crystallize the desired product, leaving impurities in the mother liquor. Ethanol or ethanol/water mixtures are often good starting points.
-
Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is recommended. A suitable eluent system must be developed using TLC to achieve good separation between the product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Gewald reaction?
A1: The most frequently encountered impurities include:
-
Unreacted Starting Materials: 2-Butanone and ethyl cyanoacetate.
-
Knoevenagel Condensation Intermediate: Ethyl 2-cyano-3-methyl-2-pentenoate. This intermediate is formed in the first step of the reaction and may persist if the subsequent cyclization is slow or incomplete.
-
Dimer of Knoevenagel Intermediate: This is a significant byproduct, especially when the sulfur addition and cyclization steps are not efficient. The dimerization occurs via a Michael addition followed by a Thorpe-Ziegler cyclization.
-
Polysulfides and Other Sulfur Byproducts: Elemental sulfur can form various polysulfide species in the reaction mixture, which can lead to a complex mixture of sulfur-containing impurities.
Q2: How can I identify these impurities?
A2: A combination of analytical techniques is recommended for impurity identification:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This provides quantitative information about the purity of your sample and the molecular weights of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any isolated impurities.
Q3: Is there a general purification protocol for this compound?
A3: While the optimal protocol will depend on the specific impurity profile, a general approach is as follows:
-
Work-up: After the reaction is complete, the reaction mixture is typically cooled and the crude product is precipitated by adding water or a non-polar solvent. The solid is then collected by filtration.
-
Washing: The crude solid should be washed with a suitable solvent to remove soluble impurities.
-
Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly. The purified product will crystallize out, leaving more soluble impurities in the solvent.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective.
Data Presentation
Table 1: Common Impurities and their Potential Impact
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Impact on Final Product |
| 2-Butanone | CH₃COCH₂CH₃ | 72.11 | Unreacted starting material | Can be difficult to remove due to its volatility. |
| Ethyl Cyanoacetate | NCCH₂COOCH₂CH₃ | 113.12 | Unreacted starting material | Generally removed during work-up and purification. |
| Ethyl 2-cyano-3-methyl-2-pentenoate | (CH₃CH₂)C(CH₃)=C(CN)COOEt | 167.21 | Knoevenagel condensation intermediate | A common impurity if the reaction does not go to completion. |
| Dimer of Knoevenagel Intermediate | C₁₈H₂₄N₂O₄ | 332.40 | Dimerization of the Knoevenagel intermediate | Can be a major byproduct, significantly reducing the yield of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Precursor to the Carboxylic Acid)
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (0.5 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid until the product precipitates.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of a common impurity in the Gewald synthesis.
Caption: Troubleshooting workflow for low yield and impurity issues.
References
Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the Gewald synthesis of 2-aminothiophenes. This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Gewald synthesis in a question-and-answer format, offering targeted solutions to improve reaction yields.
Q1: My reaction is not proceeding, or the yield of my 2-aminothiophene is extremely low. Where should I start troubleshooting?
A1: The most critical initial step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.
-
Verify Starting Material Quality: Ensure your ketone or aldehyde is free from impurities. The active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) can degrade over time; use a fresh or purified sample.
-
Base Selection is Crucial: The choice and amount of base are critical for catalyzing the Knoevenagel condensation.[1] Secondary amines like morpholine and piperidine are often effective, though triethylamine is also commonly used.[1][2]
-
Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]
Q2: I've confirmed the initial Knoevenagel condensation is working, but my overall yield is still poor. What's the next step?
A2: If the initial condensation is successful, issues with the sulfur addition and subsequent cyclization are likely culprits. These stages are highly dependent on reaction conditions.
-
Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating (typically 40-70 °C).[1][2] A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures may promote side reactions.[1] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]
-
Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used because they can enhance the solubility and reactivity of elemental sulfur.[1][2]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] Adjusting the temperature or the rate of reagent addition may help minimize the formation of this dimer.[1]
Q3: How does the choice of base impact the reaction, and are there alternatives to common amine bases?
A3: The base is critical for the initial condensation. While stoichiometric amounts of amine bases are traditionally used, recent studies have shown that catalytic amounts can be effective, especially under solvent-free conditions.[1]
-
Inorganic Bases: In some variations of the Gewald reaction, inorganic bases have been successfully employed, which can simplify the workup and purification process.[1]
-
Conjugate Acid-Base Pair Catalysis: Recent research has demonstrated the use of recyclable conjugate acid-base catalysts, such as piperidinium borate, which can significantly improve yields.[1]
Q4: I'm observing a significant amount of byproducts. What are they, and how can I minimize them?
A4: Byproduct formation is a common cause of low yields. Identifying the byproducts can provide insight into how to optimize the reaction conditions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or exploring a more effective catalyst.[2]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the sulfur addition and/or cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[2]
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize. To mitigate this, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[2]
Q5: I have a crude product, but I'm struggling with purification, leading to a low isolated yield. What are the best purification methods?
A5: Effective purification is essential for obtaining a high yield of the desired 2-aminothiophene.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the Gewald synthesis, highlighting the impact of different reaction parameters on product yield.
Table 1: Effect of Catalyst on Yield in the Synthesis of a Model 2-Aminothiophene
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | None | 24 h | 0[3] |
| 2 | Piperidinium Borate (10) | 35 | 89[3] |
| 3 | Piperidinium Borate (15) | 25 | 92[3] |
| 4 | Piperidinium Borate (20) | 20 | 96[3] |
Table 2: Effect of Temperature on Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | Traces[3] |
| 2 | 70 | 3 | 84[3] |
| 3 | 100 | 0.42 | 96[3] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| X (in starting nitrile) | Yield (%) - Classical Conditions | Yield (%) - Microwave Reaction |
| CO2Me | 82 | 55 |
| CONH2 | 78 | 78 |
| CONHPh | 87 | 55 |
| CO-t-Bu | 81 | - |
| CN | 60 | 58 |
Experimental Protocols
General Procedure for the Gewald Synthesis of 2-Aminothiophenes:
-
To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the base (e.g., morpholine, 1.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Protocol for a Two-Step Procedure for Sterically Hindered Ketones:
-
Step 1: Synthesis of the α,β-Unsaturated Nitrile:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the sterically hindered ketone (1.0 mmol), active methylene nitrile (1.0 mmol), and a catalytic amount of base (e.g., piperidine) in toluene.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile.
-
-
Step 2: Cyclization with Sulfur:
-
Dissolve the crude α,β-unsaturated nitrile in a polar solvent such as ethanol or DMF.
-
Add elemental sulfur (1.1 mmol) and a base (e.g., triethylamine, 1.1 mmol).
-
Heat the mixture and monitor the reaction by TLC.
-
Work up and purify the product as described in the general procedure.[2]
-
Visualizations
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Caption: Simplified mechanism of the Gewald synthesis of 2-aminothiophenes.
References
Technical Support Center: Optimization of Gewald Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Gewald synthesis of 2-aminothiophenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the Gewald synthesis in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield of my 2-aminothiophene is very low. What are the first things I should check?
A1: Low or no product yield in the Gewald reaction can often be traced back to a few critical factors. The initial and most crucial step is the Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.
Here’s a checklist to begin your troubleshooting:
-
Starting Material Quality: Ensure that your ketone/aldehyde is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.
-
Base Selection: The choice of base is critical for the initial condensation. Common bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[2] For less reactive ketones, a stronger base might be necessary.
-
Reaction Temperature: The reaction temperature affects the rates of both sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating.[3] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[3]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur.[2] The solubility of elemental sulfur in the chosen solvent is also a key factor.[3]
Q2: I've confirmed the initial Knoevenagel condensation is working, but my overall yield is still poor. What should I investigate next?
A2: If the initial condensation is successful, poor yields often point to issues with the sulfur addition and cyclization steps. Here are the key areas to investigate:
-
Suboptimal Temperature: As mentioned, temperature is crucial. If you have been running the reaction at room temperature, gentle heating (e.g., to 40-60°C) can improve the reactivity of sulfur.[2] However, be cautious of overheating, which can lead to the formation of byproducts.[2]
-
Inefficient Sulfur Addition: Ensure that the elemental sulfur is of good quality and is adequately dispersed in the reaction mixture. The choice of base can also influence the activation of sulfur. Morpholine, for instance, is known to dissolve sulfur and form reactive polysulfides.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[3] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.[3]
Q3: I am observing the formation of multiple side products, making purification difficult. How can I minimize these?
A3: The formation of multiple byproducts is a common issue and can often be addressed by carefully controlling the reaction conditions.
-
Lower the Reaction Temperature: High reaction temperatures are a frequent cause of side product formation. Try running the reaction at a lower temperature and monitor the progress more frequently.
-
Order of Reagent Addition: Follow a well-established protocol for the order of addition of reactants and the catalyst.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions. Ensure all your reagents are pure before starting the reaction.
-
Stoichiometry: Carefully re-check the molar ratios of all reactants to ensure they are correct.
Q4: How does the choice of catalyst affect the Gewald reaction, and are there more modern alternatives to traditional bases?
A4: The catalyst plays a pivotal role in the Gewald reaction, primarily by facilitating the initial Knoevenagel condensation. While traditional amine bases are effective, recent research has explored more efficient and recyclable catalytic systems.
-
Amine Bases: Morpholine, piperidine, and triethylamine are commonly used. The optimal choice can be substrate-dependent.[1]
-
Catalytic Amounts: While stoichiometric amounts of base are often employed, studies have shown that catalytic amounts can be sufficient, especially under solvent-free conditions or with high-speed ball milling.[1]
-
Inorganic Bases: In some cases, inorganic bases have been used successfully, which can simplify the workup and purification process.[1]
-
Conjugate Acid-Base Pair Catalysis: A notable advancement is the use of piperidinium borate as a recyclable conjugate acid-base catalyst. This has been shown to significantly improve the reaction rate and yield, even in catalytic amounts.[1][4]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of different catalysts, solvents, and temperatures on the yield of the Gewald reaction.
Table 1: Effect of Catalyst on the Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| None | 0 | 100 | 24 h | No Reaction | [4] |
| Piperidinium Borate | 10 | 100 | 3 h | 84 | [4] |
| Piperidinium Borate | 15 | 100 | 3 h | 92 | [4] |
| Piperidinium Borate | 20 | 100 | 20 min | 96 | [1][4] |
| Pyrrolidinium Borate | 20 | 100 | 25 min | 90 | [4] |
| Morpholinium Borate | 20 | 100 | 30 min | 88 | [4] |
Table 2: Effect of Temperature on the Gewald Synthesis using Piperidinium Borate (20 mol%)
| Temperature (°C) | Time | Yield (%) | Reference |
| Room Temperature | 24 h | Traces | [4] |
| 70 | 3 h | 84 | [4] |
| 100 | 25 min | 96 | [4] |
Table 3: Effect of Solvent on the Gewald Synthesis using Piperidinium Borate (20 mol%) at 100°C
| Solvent | Time | Yield (%) | Reference |
| Water | 2 h | 82 | [4] |
| Ethanol | 25 min | 96 | [4] |
| Methanol | 30 min | 94 | [4] |
| Acetonitrile | 45 min | 85 | [4] |
| Toluene | 3 h | 55 | [4] |
| Dichloromethane | 4 h | 42 | [4] |
Table 4: Comparison of Conventional Heating vs. Microwave Irradiation
| Substrates | Method | Time | Yield (%) | Reference |
| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Conventional Heating | 3.5 - 7 h | 47% | [5] |
| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Microwave Irradiation (50°C) | 30 min | 95% | [5] |
| 4-Nitroacetophenone, Ethyl Cyanoacetate, Sulfur | Microwave Irradiation (120°C) | 46 min | - | [6] |
Experimental Protocols
This section provides detailed methodologies for both a conventional and a microwave-assisted Gewald synthesis.
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Method)[2]
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Suitable solvent (e.g., ethanol or methanol) (20-30 mL)
-
Base (e.g., morpholine or triethylamine) (10-20 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.
-
Add the solvent to the flask.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives[6]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Chosen base (e.g., pyrrolidine) (1.0 mmol)
-
Appropriate solvent (e.g., DMF) (3 mL)
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the chosen base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Visualizations
Gewald Synthesis Experimental Workflow
Caption: General experimental workflow for the Gewald synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in Gewald synthesis.
References
Technical Support Center: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Gewald reaction.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation of butanone and ethyl cyanoacetate is a critical step. Ensure your base (e.g., morpholine, piperidine, triethylamine) is of high quality and used in the correct stoichiometric amount. For sluggish reactions, consider a stronger base or the removal of water using a Dean-Stark apparatus.[1] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur must dissolve and react to form the thiophene ring. Use a polar solvent like ethanol, methanol, or DMF to improve solubility.[1] Gently heating the reaction mixture to 40-60 °C can also enhance sulfur's reactivity, but avoid excessive heat which can promote side reactions.[1] |
| Incorrect Stoichiometry or Reagent Purity | Verify the purity of your starting materials, as impurities can inhibit the reaction. Ensure accurate measurement of all reagents. |
| Steric Hindrance | While less of an issue with butanone, sterically hindered ketones can react slowly. A two-step procedure, where the α,β-unsaturated nitrile intermediate is isolated first, may improve the yield. Microwave-assisted synthesis has also been shown to be beneficial for challenging substrates.[1] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Impurity | Identification and Mitigation Strategies |
| Unreacted Starting Materials | (Butanone, Ethyl Cyanoacetate) - Identification: Characteristic signals in 1H NMR and IR spectra. - Mitigation: Increase reaction time, optimize the temperature, or consider a more effective catalyst to drive the reaction to completion.[1] |
| Knoevenagel-Cope Intermediate | (Ethyl 2-cyano-3-methyl-2-pentenoate) - Identification: Presence of α,β-unsaturated nitrile signals in spectroscopic data. - Mitigation: This indicates slow sulfur addition and/or cyclization. Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are adequate for the cyclization step.[1] |
| Dimerization or Polymerization Products | - Identification: Complex mixture of high molecular weight species, often leading to a difficult-to-purify oil or amorphous solid. - Mitigation: Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to disfavor self-condensation pathways. |
| Residual Elemental Sulfur | - Identification: Yellow solid that is insoluble in many organic solvents. - Mitigation: Recrystallization is often effective. Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can also remove it.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Gewald three-component reaction. The mechanism involves three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of butanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring.[3]
Q2: What is the role of the base in the Gewald reaction?
A2: The base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel-Cope condensation.[1] In some instances, the amine can also activate the elemental sulfur.[4]
Q3: Can this reaction be performed under microwave irradiation?
A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Gewald reaction.[3][5]
Q4: How can I purify the final product, this compound?
A4: The most common purification methods are recrystallization and column chromatography. For the carboxylic acid, recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes is often effective. If the product is an ester, silica gel column chromatography with a hexane/ethyl acetate eluent system can be employed.
Q5: How do I convert the ethyl ester to the carboxylic acid?
A5: The ethyl ester can be hydrolyzed to the carboxylic acid through saponification. This is typically achieved by heating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate
| Entry | Ketone | α-Cyano Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Butanone | Ethyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | Mobinikhaledi et al. |
| 2 | Butanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux | 3 | ~52 (for a similar compound) | [6] |
| 3 | Butanone | Ethyl Cyanoacetate | Piperidinium Borate (catalytic) | EtOH/H₂O | 100 | 0.4 | High (unspecified) | [6] |
Note: The yields reported are for the ethyl ester, which would then require saponification to obtain the carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Adapted from Mobinikhaledi et al.)
-
To a stirred mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[7]
Protocol 2: Saponification of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate to this compound (General Procedure)
-
Dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 4N) and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling, the sodium salt of the carboxylic acid may precipitate and can be filtered.
-
Acidify the filtrate (or the redissolved salt) with a dilute acid (e.g., HCl) until the solution is acidic, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying this compound? A1: The two most prevalent techniques for purifying this compound are recrystallization and column chromatography. The best choice depends on the specific impurities present, the quantity of the material, and the required final purity level.[1] For solid compounds, recrystallization is often a primary choice, while chromatography offers finer separation of closely related impurities.[1][2]
Q2: What are the likely sources of impurities in my crude product? A2: Impurities typically originate from unreacted starting materials, byproducts from the synthesis reaction (such as the Gewald reaction), or subsequent degradation.[3] Aminothiophenes can be susceptible to oxidation and polymerization, which may lead to the formation of colored impurities.
Q3: How can I assess the purity of my final product? A3: Purity is commonly assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[1] High purity is indicated by the absence of impurity spots on a TLC plate, sharp and clean peaks in NMR and HPLC chromatograms, and a sharp melting point consistent with literature values.
Q4: My compound appears as a streak or smear during TLC analysis on silica gel. How can I fix this for column chromatography? A4: Smearing of carboxylic acids on silica gel is a frequent issue caused by the interaction of the acidic proton with the silica surface, leading to a mixture of protonated and deprotonated forms with varying polarities.[1] To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][4] This ensures the compound remains in its less polar, protonated form, resulting in sharper, more defined bands.
Q5: Can I use a stationary phase other than silica gel for column chromatography? A5: Yes. While silica gel is the most common stationary phase, neutral alumina can be an effective alternative, particularly if your compound is sensitive to the acidic nature of silica.[1] Reverse-phase chromatography is another powerful option for separating polar compounds.[4]
Troubleshooting Guide
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Test different solvents or use a co-solvent system to decrease solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent premature crystallization.[1] |
| Product "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. | 1. Select a solvent with a lower boiling point.[1] 2. Attempt a preliminary purification step (e.g., activated carbon treatment) to remove some impurities before recrystallization.[1] |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated, but nucleation has not occurred. | 1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Streaks on the Column | 1. The acidic proton of the carboxylic acid is interacting with the silica gel. | 1. Add 0.1-1% acetic acid or formic acid to the eluent system to suppress ionization and ensure a sharp band.[1][4] |
| Compound Won't Elute from the Column | 1. The eluent is not polar enough. 2. The compound is strongly adsorbing to the stationary phase. | 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).[1] 2. As above, add a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent to suppress strong ionic interactions.[1] |
| Poor Separation of Compound and Impurities | 1. The chosen eluent system has a polarity that is either too high or too low. 2. The column was overloaded with the crude product. | 1. Methodically screen different solvent systems using TLC to find an eluent that provides a good separation factor (difference in Rf values) for your compound and the impurities. An ideal Rf for the target compound is between 0.2 and 0.4.[1] 2. Use an appropriate ratio of crude product to stationary phase (typically 1:50 to 1:100 by weight). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound via recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection : Test small batches of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to identify a suitable recrystallization solvent. Ethanol has been used for the corresponding ethyl ester.[5]
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Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional) : If the solution is highly colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collection : Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying : Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is for purification using a silica gel column, incorporating an acidic modifier to improve separation.
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Eluent Selection : Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your compound from impurities. Add 0.5% acetic acid to the chosen solvent system to prevent streaking.[1][4] An ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.
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Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
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Elution : Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting logic for impure recrystallized product.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Gewald Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing alternative catalysts in the Gewald reaction for the synthesis of 2-aminothiophenes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Gewald reaction with alternative catalysts.
Q1: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
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Inefficient Initial Condensation: The first step of the Gewald reaction is a Knoevenagel condensation. If this step is not proceeding efficiently, the overall yield will be low.
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Catalyst Choice: The selection of the catalyst is critical. For less reactive ketones, a stronger basic catalyst might be necessary. It is advisable to screen different types of alternative catalysts, such as solid bases (e.g., NaAlO2, ZnO nanoparticles) or conjugate acid-base pairs (e.g., piperidinium borate), to find the optimal one for your specific substrates.[1][2][3]
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Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary with all alternative catalysts, if you suspect this is an issue, consider using a catalyst system known to be tolerant to water or performing the reaction in a setup that allows for water removal.[4]
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Preliminary Check: You can monitor the formation of the Knoevenagel condensation product by running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the catalyst.[5] This can be checked by techniques like TLC or LC-MS before adding elemental sulfur.[5]
-
-
Poor Sulfur Solubility or Reactivity: The reactivity and solubility of elemental sulfur can be a limiting factor.
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Solvent Selection: Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of sulfur.[4][5] The choice of solvent should be compatible with your chosen alternative catalyst.
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Temperature Optimization: The reaction temperature can significantly influence the rate of sulfur addition and the subsequent cyclization. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates and catalyst.[5] While some reactions proceed at room temperature, others may require heating to enhance sulfur's reactivity.[4][5] However, excessive heat can lead to the formation of side products.[4]
-
-
Side Reactions: The formation of byproducts can compete with the desired reaction pathway.
Q2: I am observing the formation of multiple products or impurities. How can I improve the selectivity of my reaction?
Possible Causes and Solutions:
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Suboptimal Catalyst: The nature of the alternative catalyst can influence the selectivity of the reaction. Some catalysts may promote side reactions more than others.
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Incorrect Reaction Conditions: Temperature and reaction time can impact product distribution.
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Condition Optimization: Systematically vary the temperature and monitor the reaction progress over time to identify the conditions that favor the formation of the desired product while minimizing byproduct formation.
-
Q3: The reaction time is too long. How can I accelerate the Gewald reaction using alternative catalysts?
Possible Causes and Solutions:
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Insufficient Catalytic Activity: The chosen catalyst may have low turnover frequency under the current conditions.
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More Active Catalyst: Consider switching to a more active catalyst system. For example, piperidinium borate has been shown to significantly shorten reaction times.[1]
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Catalyst Loading: Optimizing the catalyst loading is crucial. While a truly catalytic amount is desired, in some cases, a slightly higher loading (within reasonable limits) might be necessary to achieve a faster conversion.[1]
-
-
Energy Input: The method of energy input can dramatically affect reaction rates.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of alternative catalysts in the Gewald reaction.
Q1: What are the main types of alternative catalysts used for the Gewald reaction?
The main types of alternative catalysts for the Gewald reaction include:
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Heterogeneous Solid Bases: These are solid materials with basic properties that can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling. Examples include sodium aluminate (NaAlO2), nano-structured Na2CaP2O7, and various metal oxides like ZnO.[2][3][6]
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Nanoparticle Catalysts: Nanomaterials, such as ZnO nanoparticles, can offer high surface area and enhanced catalytic activity.[3][9]
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Ionic Liquids: These are salts with low melting points that can act as both the solvent and the catalyst, offering a unique reaction environment.
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Conjugate Acid-Base Pair Catalysts: Recent research has explored the use of salts like piperidinium borate, which act as a conjugate acid-base pair to efficiently catalyze the reaction in truly catalytic amounts.[1]
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Organocatalysts: L-proline has been reported as an efficient, green, and cost-effective organocatalyst for the Gewald reaction.[10]
Q2: What are the advantages of using alternative catalysts over traditional amine bases like piperidine or morpholine?
Alternative catalysts offer several potential advantages over traditional homogeneous amine bases:
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Improved Sustainability: Many alternative catalysts, particularly heterogeneous ones, are designed to be recyclable and reusable, which aligns with the principles of green chemistry.[1][2]
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Easier Product Purification: Heterogeneous catalysts can be easily removed by filtration, simplifying the work-up procedure and reducing the need for chromatographic purification.[2][6]
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Milder Reaction Conditions: Some alternative catalysts can promote the reaction under milder conditions, such as lower temperatures or in more environmentally benign solvents like water or ethanol/water mixtures.[1][6]
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Enhanced Activity and Selectivity: In certain cases, alternative catalysts can provide higher yields and better selectivity for the desired 2-aminothiophene product.[1][6]
Q3: How do I choose the best alternative catalyst for my specific substrates?
The choice of catalyst depends on several factors, including the reactivity of your carbonyl compound and active methylene nitrile, the desired reaction conditions (e.g., solvent, temperature), and practical considerations like cost and availability. A good starting point is to consult the literature for examples of similar substrates. If your substrates are sterically hindered or electronically deactivated, you may require a more active catalyst. It is often beneficial to screen a small selection of catalysts from different classes to identify the most effective one for your particular application.
Q4: Can alternative catalysts be recycled and reused?
Yes, one of the significant advantages of many alternative catalysts, especially heterogeneous ones, is their potential for recycling and reuse. For example, solid base catalysts like NaAlO2 and nanoparticle catalysts can often be recovered by filtration after the reaction, washed, dried, and reused in subsequent reactions with minimal loss of activity.[1][2] The reusability of the catalyst should be experimentally verified for your specific system.
Data Presentation
Table 1: Comparison of Various Alternative Catalysts for the Gewald Reaction
| Catalyst | Carbonyl Compound | Active Methylene Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaAlO2 | Cyclohexanone | Malononitrile | Ethanol | Reflux | 10 | 94 | [2] |
| Na2CaP2O7 (nano) | Cyclohexanone | Malononitrile | Water | 80 | 1.5 | 95 | [6] |
| ZnO (nano) | Cyclohexanone | Malononitrile | Solvent-free | 100 | 6 | 86 | [3][9] |
| Piperidinium Borate | Cyclohexanone | Malononitrile | Ethanol/Water | 100 | 0.42 | 96 | [1] |
| L-Proline | Cyclohexanone | Malononitrile | DMF | 60 | - | 84 | [10] |
| KF-alumina (MW) | Various Ketones | Malononitrile/Cyanoacetate | - | 70 | 0.33 | 55-92 | [8] |
Note: Reaction conditions and yields can vary significantly based on the specific substrates used.
Experimental Protocols
General Experimental Protocol for the Gewald Reaction using an Alternative Heterogeneous Catalyst
This protocol provides a general guideline and may require optimization for specific substrates and catalysts.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and the alternative heterogeneous catalyst (e.g., 5-10 mol% or as specified in the literature).
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Solvent Addition: Add the appropriate solvent (e.g., ethanol, 5-10 mL).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60-80°C) for the required time (monitor by TLC).
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration and wash it with a small amount of the solvent. The catalyst can then be dried and stored for reuse.
-
If a precipitate of the product has formed in the filtrate, collect it by filtration.
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If no precipitate forms, evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aminothiophene.
Visualizations
Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes using an alternative heterogeneous catalyst.
Caption: Classification of alternative catalysts for the Gewald reaction.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Scale-up challenges in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid, particularly addressing the challenges associated with scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the core thiophene structure is the Gewald three-component reaction.[1] This reaction involves the condensation of a ketone (butan-2-one), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base. The resulting product is typically the ethyl ester, which is then hydrolyzed to the final carboxylic acid.
Q2: What are the primary challenges when scaling up the Gewald reaction for this synthesis?
A2: Key scale-up challenges include managing the reaction exotherm, ensuring efficient mixing of the heterogeneous mixture (elemental sulfur is a solid), preventing the precipitation of intermediates or the product, and dealing with the amplification of impurities that might be minor at the lab scale.[2][3]
Q3: What are common impurities I might encounter, and how can they be minimized?
A3: Common impurities can arise from starting materials, side-products of the Gewald reaction, or degradation of the final product.[4] Dimerization of the α,β-unsaturated nitrile intermediate is a potential side reaction that can reduce the yield of the desired 2-aminothiophene.[5][6] Optimizing reaction temperature and the rate of reagent addition can help minimize the formation of this dimer.[5] Aminothiophenes can also be susceptible to oxidation and polymerization, which may lead to colored impurities.[4]
Q4: How can I improve a low yield in my synthesis?
A4: To troubleshoot a low yield, first, confirm that the initial Knoevenagel condensation between butan-2-one and your active methylene nitrile is proceeding as expected.[5] This can be monitored by techniques like TLC or LC-MS. Subsequently, optimize the reaction conditions for the cyclization step. This includes screening different temperatures, solvents, and bases.[5] Microwave irradiation has also been reported to improve yields and significantly reduce reaction times.[7][8]
Q5: What is the best method for purifying the final product?
A5: The most common purification techniques for this compound and its derivatives are recrystallization and column chromatography.[4] The choice of method depends on the scale of the synthesis and the nature of the impurities. For recrystallization, suitable solvents include ethanol, methanol, or aqueous acetic acid.[4] For column chromatography on silica gel, it is often beneficial to add a small amount of acetic acid to the eluent to prevent streaking of the carboxylic acid.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Failure of the initial Knoevenagel condensation. 2. Suboptimal reaction temperature. 3. Incorrect solvent choice. 4. Inactive base or sulfur. | 1. Run a small-scale reaction of just the ketone, active methylene nitrile, and base to confirm the formation of the condensed intermediate via TLC or LC-MS.[5] 2. Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for the cyclization step.[5] 3. Use polar solvents like ethanol, methanol, or DMF, which are commonly effective for the Gewald reaction.[5] 4. Ensure the quality and reactivity of your base and elemental sulfur. |
| Formation of Significant By-products | 1. Dimerization of the α,β-unsaturated nitrile intermediate. 2. Reaction temperature is too high, leading to degradation or side reactions. | 1. Adjust the temperature or the rate of addition of reagents to minimize the formation of this dimer.[5] 2. Carefully control the reaction temperature, especially during scale-up, as poor heat dissipation can create hot spots. |
| Product "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. | 1. Select a recrystallization solvent with a lower boiling point. 2. If impurities are the issue, consider a pre-purification step like a charcoal treatment or an initial pass through a short silica plug. |
| Streaking of Carboxylic Acid on TLC Plate | The acidic nature of the compound strongly interacts with the silica gel. | Add a small amount (0.1-1%) of acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid, leading to sharper spots.[4] |
| Poor Mixing and Localized Overheating at Scale | Inefficient stirring in larger reactors cannot adequately mix the heterogeneous reaction mixture (especially the solid sulfur). | 1. Use an appropriate overhead mechanical stirrer designed for larger volumes and heterogeneous mixtures. 2. Ensure the reactor is properly baffled to improve mixing efficiency. 3. Control the rate of reagent addition to manage the reaction exotherm. |
Experimental Protocols
Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagent Addition: To the flask, add butan-2-one (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents).
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Solvent and Base: Add ethanol as the solvent, followed by the dropwise addition of a base such as diethylamine or morpholine (1.1 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (around 50-60°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.
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Purification: The crude product can be further purified by recrystallization from ethanol to yield the title compound.
Hydrolysis to this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized ethyl ester in a mixture of ethanol and water.
-
Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Hydrolysis: Heat the mixture to reflux and maintain it until the reaction is complete, as monitored by TLC.
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Acidification: Cool the reaction mixture to room temperature and then acidify it with a suitable acid (e.g., hydrochloric acid) until the product precipitates.
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Isolation and Purification: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Sulfur Byproducts in the Gewald Reaction
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Gewald reaction and encountering challenges with sulfur-containing byproducts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfur-containing byproducts in a Gewald reaction?
The most prevalent sulfur-containing impurity is unreacted elemental sulfur (S₈) . Due to its solubility in many organic solvents, it can persist through initial workup procedures and co-crystallize with the desired 2-aminothiophene product, often imparting a yellow color.
While the reaction mechanism involves the formation of polysulfide intermediates , these are generally transient and are consumed to form the final thiophene product.[1] Under typical reaction and workup conditions, they are not commonly observed as persistent impurities in the isolated product. The primary focus of sulfur byproduct removal is centered on elemental sulfur.
Other non-sulfur byproducts to be aware of include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimeric side products.[2]
Q2: My purified product is yellow. Is this due to sulfur?
A persistent yellow coloration in the final product is a strong indicator of contamination with elemental sulfur. While some 2-aminothiophenes are inherently colored, a brighter or more intense yellow than expected for the pure compound often points to residual sulfur.
Q3: How can I detect the presence of elemental sulfur and other sulfur byproducts in my sample?
Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): Elemental sulfur is non-polar and typically has a high Rf value in common eluent systems (e.g., hexane/ethyl acetate). It can often be visualized as a separate spot from the more polar 2-aminothiophene product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elemental sulfur (S₈) is NMR-inactive and will not show a signal. However, other organic sulfur byproducts, if present, would have characteristic signals. For example, organic polysulfides show signals in both ¹H and ¹³C NMR, but their chemical shifts can be variable.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile sulfur compounds.
-
X-ray Fluorescence (XRF): This technique can determine the total sulfur content in a sample.[5]
For routine purity checks during synthesis, TLC is the most practical and immediate method.
Troubleshooting Guides
Issue 1: My solid product is visibly contaminated with yellow particles of sulfur.
This indicates a significant amount of unreacted sulfur. A combination of physical and chemical purification methods is recommended.
Solution Workflow:
Caption: Troubleshooting workflow for high sulfur contamination.
Detailed Protocols:
-
Step 1: Washing with a Non-polar Solvent
-
Rationale: Elemental sulfur has moderate solubility in non-polar solvents in which the more polar 2-aminothiophene product may be insoluble.
-
Protocol:
-
Suspend the crude product in a minimal amount of a non-polar solvent like hexane or toluene.[6]
-
Stir vigorously for 10-15 minutes at room temperature.
-
Filter the solid product and wash the filter cake with a small amount of the cold non-polar solvent.
-
Dry the solid product.
-
-
-
Step 2: Recrystallization
-
Rationale: Recrystallization is a highly effective method for removing residual sulfur.
-
Protocol:
-
Choose a solvent or solvent system in which the 2-aminothiophene product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Dissolve the product in the minimum amount of the hot solvent.
-
If insoluble impurities (including some sulfur) are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.
-
-
-
Step 3: Chemical Wash (if necessary)
-
If a yellow color persists after recrystallization, a chemical wash can be employed.
-
Issue 2: My product appears pure by TLC and NMR, but has a persistent yellow tint.
This suggests trace amounts of elemental sulfur are still present. A chemical wash is often the most effective solution in this scenario.
Solution: Chemical Removal of Elemental Sulfur
A wash with an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can be used to chemically convert elemental sulfur into water-soluble thiosulfate salts, which can then be easily removed in an aqueous workup.
Experimental Protocol: Sodium Sulfite Wash
-
Dissolution: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Preparation of Wash Solution: Prepare a 5-10% (w/v) aqueous solution of sodium sulfite.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with the sodium sulfite solution. A typical ratio is one-third of the organic volume for the aqueous wash.
-
Separation: Shake the separatory funnel gently at first, venting frequently, then more vigorously. Allow the layers to separate and discard the aqueous layer.
-
Repeat: Repeat the wash with the sodium sulfite solution one or two more times.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining sulfite salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Workflow for Chemical Wash:
Caption: Experimental workflow for a sodium sulfite wash.
Issue 3: I am concerned about other potential sulfur byproducts.
While less common, other sulfur-containing species could theoretically be present.
-
Hydrogen Sulfide (H₂S): If the reaction mixture has a strong "rotten egg" smell, H₂S may be present. This is a toxic gas and the reaction should be handled in a well-ventilated fume hood. An aqueous wash with a dilute solution of copper(II) sulfate can be used to trap H₂S as insoluble copper(II) sulfide.[7]
-
Organic Polysulfides: These are intermediates in the reaction. If the reaction is incomplete, it is possible that some may remain. Standard purification techniques like column chromatography are generally effective at removing these more polar species from the desired 2-aminothiophene.
Quantitative Data Summary
While comprehensive comparative studies are limited, the effectiveness of purification can be assessed by the disappearance of the yellow color and by analytical techniques. The goal of any purification method is to reduce the sulfur content to below the detection limit of the chosen analytical method.
| Purification Method | Typical Purity Improvement | Notes |
| Washing with Non-polar Solvents | Moderate | Best for removing bulk, undissolved sulfur. |
| Recrystallization | High | Very effective, especially if a good solvent system is found. May require multiple recrystallizations for highly contaminated samples. |
| Column Chromatography | Very High | Can provide very pure material, but is more time-consuming and uses more solvent. Sulfur typically elutes with the solvent front.[6] |
| Chemical Wash (Sulfite/Bisulfite) | High to Very High | Excellent for removing trace amounts of sulfur that cause coloration. |
This technical support center provides a starting point for troubleshooting sulfur byproduct removal in the Gewald reaction. The optimal purification strategy will depend on the specific 2-aminothiophene being synthesized and the scale of the reaction. It is often beneficial to use a combination of the techniques described above to achieve the desired level of purity.
References
- 1. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 2. Sodium Sulphite sulfite with Catalyst Powder | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. millenia.cars.aps.anl.gov [millenia.cars.aps.anl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst-Free Synthesis of 2-Aminothiophene Derivatives
Welcome to the technical support center for the catalyst-free synthesis of 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to these important synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalyst-free method for synthesizing 2-aminothiophenes?
A1: The most common approach is a variation of the Gewald reaction.[1][2] This multi-component reaction typically involves a carbonyl compound (aldehyde or ketone), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur.[1][3] While traditionally a base is used as a catalyst, certain protocols achieve synthesis under catalyst-free conditions, for example, by using sodium polysulfide in water with ultrasound activation.[4][5][6]
Q2: What is the general mechanism for this synthesis?
A2: The reaction generally proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A condensation reaction occurs between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][2]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.[1][2]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[1][2]
Q3: What are the key advantages of a catalyst-free approach?
A3: Catalyst-free methods, particularly those employing green chemistry principles, offer several benefits. These can include simplified purification procedures by avoiding catalyst removal, reduced environmental impact by using solvents like water, and potentially lower costs.[4][5][6] Solvent-free conditions have also been explored, further enhancing the green credentials of the synthesis.[2][7]
Q4: Can microwave irradiation be beneficial in these syntheses?
A4: Yes, microwave-assisted synthesis has been shown to be advantageous for the Gewald reaction. It can often lead to significantly shorter reaction times and improved yields, even in catalyst-free or base-catalyzed variations.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | This initial step is critical. Ensure the purity of your carbonyl and active methylene nitrile starting materials.[2] Consider that even in "catalyst-free" setups, a base might be implicitly required for this step to proceed efficiently.[1][2] |
| Poor Sulfur Solubility or Reactivity | The choice of solvent is important. Polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur.[1] Gentle heating (e.g., 40-60 °C) can also improve sulfur's reactivity, though excessive heat may lead to side reactions.[1] In some catalyst-free methods, ultrasound is used to activate the reaction.[4][6] |
| Incorrect Stoichiometry | Precisely measure all reagents according to the protocol. Ensure all starting materials are pure and dry.[1] |
| Steric Hindrance | For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur in a separate step.[1][3] |
Issue 2: Significant Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[1] Try increasing the reaction time or optimizing the temperature.[1] |
| Presence of Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions are suitable for cyclization.[1] |
| Dimerization or Polymerization | Under certain conditions, starting materials or intermediates can self-condense or polymerize.[1] Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent may mitigate this.[1] |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Complex Reaction Mixture | The presence of multiple byproducts can complicate purification.[1] Standard techniques like recrystallization and column chromatography are commonly used.[2] |
| Product Solubility | If the product is highly soluble in the reaction solvent, this can make isolation difficult.[8] Consider solvent extraction with an appropriate immiscible solvent or concentration of the reaction mixture followed by precipitation. |
| Emulsion Formation During Workup | Emulsions can form during aqueous workup. To break emulsions, try adding a saturated brine solution or filtering the mixture through celite. |
Quantitative Data Summary
The following table summarizes representative quantitative data from a catalyst-free synthesis of 2-aminothiophene derivatives using ultrasound activation in water.
| Entry | Carbonyl Compound | Active Methylene Nitrile | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 0.5 | 70 | 90 |
| 2 | Cyclopentanone | Malononitrile | 0.5 | 70 | 88 |
| 3 | Acetophenone | Malononitrile | 1 | 70 | 82 |
| 4 | Butan-2-one | Malononitrile | 0.5 | 70 | 85 |
| 5 | 4-Methylcyclohexanone | Malononitrile | 0.5 | 70 | 87 |
Data adapted from a study by Liang et al. (2013) on a catalyst-free Gewald reaction ignited by sodium polysulfide under ultrasound promotion.[4][6]
Experimental Protocols
Protocol: Catalyst-Free Synthesis of 2-Aminothiophenes via Ultrasound Activation
This protocol is based on a greener, catalyst-free modification of the Gewald synthesis.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (12 mmol)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasound bath (e.g., 40 kHz, 300 W)
-
Heating mantle or oil bath
-
Apparatus for recrystallization
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Add water as the solvent.
-
Place the flask in an ultrasound bath and sonicate the mixture at a specified frequency and power (e.g., 40 kHz, 300 W).
-
Heat the reaction mixture to 70 °C while continuing sonication.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 30 minutes to 1 hour.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.[4][6]
Visualizations
Caption: Experimental workflow for the catalyst-free synthesis of 2-aminothiophenes.
Caption: Troubleshooting logic for low yield in 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The 2-aminothiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules. This guide provides a comparative study of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its analogs, focusing on their synthesis, anticancer activity, and kinase inhibition properties. The information herein is collated from various scientific publications to facilitate the evaluation and selection of promising candidates for further therapeutic development.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of 2-aminothiophene-3-carboxylic acid analogs, providing a quantitative comparison of their cytotoxic and enzyme-inhibitory activities. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity of 2-Aminothiophene-3-Carboxylic Acid Analogs
| Compound ID/Reference | Structure | Cancer Cell Line | IC50 (µM) |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide derivative (MB-D2) | Thiophene carboxamide scaffold | A375 (Melanoma) | < 25 (at 75 µM, viability ~32%) |
| HT-29 (Colon) | < 75 (at 75 µM, viability ~69%) | ||
| MCF-7 (Breast) | < 50 (at 50 µM, viability ~76%) | ||
| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenyl)amino-acetamido)thiophene-3-carboxamide (Compound 5) | 4-amino-5-cyanothiophene-3-carboxamide scaffold | HepG-2 (Hepatocellular Carcinoma) | 2.3 ± 0.2[1] |
| HCT-116 (Colorectal Carcinoma) | 4.1 ± 0.3[1] | ||
| Thienopyrimidine derivative (Compound 5) | Thienopyrimidine scaffold | HepG-2 (Hepatocellular Carcinoma) | 5.3 ± 1.6[2] |
| MCF-7 (Breast Adenocarcinoma) | 7.301 ± 4.5[2] | ||
| Diethyl 2-amino-5-(((4-nitrophenyl)methylidene)amino)thiophene-3,4-dicarboxylate (Compound 2j) | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative | T47D (Breast Cancer) | 16.0[3] |
| MCF-7 (Breast Cancer) | Potent activity reported | ||
| HeLa (Cervical Cancer) | Potent activity reported | ||
| Thiophene Carboxamide derivative (Compound 2b) | Thiophene carboxamide scaffold | Hep3B (Hepatocellular Carcinoma) | 5.46[4] |
Table 2: Comparative Kinase Inhibitory Activity of 2-Aminothiophene-3-Carboxylic Acid Analogs
| Compound ID/Reference | Target Kinase | Inhibition Data |
| Phenylthiophene derivative (Compound 6) | aPKCζ | EC50: Low nanomolar[5] |
| Phenylthiophene derivative (Compound 32) | aPKCζ | EC50: Low nanomolar[5] |
| Thienopyrimidine derivative (Compound 5) | FLT3 | IC50: 32.435 ± 5.5 µM[2] |
| Thienopyrimidine derivative (Compound 8) | FLT3 | IC50: 40.55 ± 6.3 µM[2] |
| 2-Acylaminothiophene-3-carboxamide derivative | BCR-ABL (Wild-type and T315I mutant) | Low micromolar inhibition[6] |
| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenyl)amino-acetamido)thiophene-3-carboxamide (Compound 5) | VEGFR-2 | IC50 = 0.59 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Gewald Synthesis of 2-Aminothiophenes
This versatile multi-component reaction is commonly used for the synthesis of the 2-aminothiophene core.
Materials:
-
A ketone or aldehyde (e.g., 3-pentanone for 4,5-dimethyl substitution)
-
An active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or piperidine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
A mixture of the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent.
-
The basic catalyst (0.5 equivalents) is added to the mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically a few hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Procedure:
-
Reaction Setup: The kinase, its specific substrate, and the test compound at various concentrations are combined in a reaction buffer in the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ATP Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.
-
Luminescence Measurement: After a brief incubation to stabilize the signal, the luminescence is measured using a luminometer.
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. IC50 values are calculated from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of these compounds.
Caption: Workflow for anticancer drug screening.
Caption: aPKC signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Aminothiophene-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Derivatives of 2-aminothiophene-3-carboxylic acid, in particular, have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. The information is presented to aid in the rational design and development of novel drug candidates.
I. Comparative Analysis of Biological Activities
The biological activity of 2-aminothiophene-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
A. Anticancer Activity
Derivatives of 2-aminothiophene-3-carboxylic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key kinases, such as VEGFR-2 and AKT, which are crucial for tumor growth and angiogenesis.[1] Others have been shown to induce apoptosis and cause cell cycle arrest.[2][3]
Table 1: Anticancer Activity of 2-Aminothiophene-3-Carboxylic Acid Derivatives
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at 3-carboxy) | Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | Ethyl ester | HeLa | >50 | [4] |
| 1b | 4-Chlorophenyl | H | Ethyl ester | HeLa | 25.5 | |
| 1c | 4-Methoxyphenyl | H | Ethyl ester | HeLa | 15.2 | |
| 2a | Phenyl | H | Amide | PANC-1 | 35.8 | [4] |
| 2b | 4-Chlorophenyl | H | Amide | PANC-1 | 18.9 | |
| 3a (4c in source) | - | Thieno[2,3-d]pyrimidine core | - | HepG2 | 3.12 | [1] |
| 3b (3b in source) | - | Thieno[2,3-d]pyrimidine core | - | HepG2 | 2.15 | [1] |
Key SAR Insights for Anticancer Activity:
-
Substitution at the C4-phenyl ring: Electron-withdrawing groups (e.g., chloro) at the para position of the C4-phenyl ring tend to enhance cytotoxic activity compared to unsubstituted or electron-donating groups.
-
Modification of the 3-carboxy group: Conversion of the carboxylic acid ester to an amide can influence activity, with the specific effect depending on the substituent on the amide nitrogen.
-
Fused Ring Systems: Annulation of the thiophene ring with other heterocyclic systems, such as pyrimidine, can lead to potent anticancer agents, as seen with thieno[2,3-d]pyrimidine derivatives that inhibit VEGFR-2 and AKT kinases.[1]
B. Antimicrobial Activity
2-Aminothiophene derivatives have also been explored for their antimicrobial properties against a variety of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes or the disruption of the microbial cell membrane.
Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at 3-carboxy) | Organism | MIC (µg/mL) | Reference |
| 4a | Phenyl | H | Ethyl ester | S. aureus | 64 | |
| 4b | 4-Nitrophenyl | H | Ethyl ester | S. aureus | 16 | |
| 5a | Phenyl | H | Amide | E. coli | 128 | |
| 5b | 4-Nitrophenyl | H | Amide | E. coli | 32 | |
| 6 (LK7) | - | Isoxazole fused | - | S. aureus | 6.75 | [5] |
| 7 (PUB9) | - | Isoxazole fused | - | P. aeruginosa | 125-250 | [5] |
Key SAR Insights for Antimicrobial Activity:
-
Aromatic Substituents: The presence of a nitro group on the C4-phenyl ring generally leads to increased antibacterial activity.
-
Fused Heterocycles: Similar to anticancer activity, fusing the thiophene ring with other heterocycles like isoxazole can significantly enhance antimicrobial potency.[5]
C. Kinase Inhibitory Activity
A significant focus of research on 2-aminothiophene-3-carboxylic acid derivatives has been their potential as kinase inhibitors. These compounds have been shown to target a variety of kinases involved in cell signaling pathways related to cancer and inflammation.
Table 3: Kinase Inhibitory Activity of 2-Aminothiophene Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8a (3b in source) | VEGFR-2 | 0.126 | [1] |
| 8b (4c in source) | VEGFR-2 | 0.075 | [1] |
| 9a (3b in source) | AKT-1 | 6.96 | [1] |
| 9b (4c in source) | AKT-1 | 4.60 | [1] |
Key SAR Insights for Kinase Inhibitory Activity:
-
Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system is a key pharmacophore for potent inhibition of VEGFR-2 and AKT kinases.[1] Subtle structural modifications on this core can fine-tune the inhibitory potency and selectivity.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for the key experiments cited in this guide.
A. Synthesis: Gewald Reaction
The most common method for synthesizing 2-aminothiophene-3-carboxylic acid derivatives is the Gewald three-component reaction.[6][7][8][9][10]
General Protocol:
-
A mixture of an α-methylene ketone or aldehyde (1.0 eq), an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) is prepared in a suitable solvent (e.g., ethanol, DMF).
-
A catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine) is added to the mixture.[6]
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 1-6 hours), monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
B. Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][12]
Protocol:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Various assay formats can be used to measure kinase activity, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays.[13][14]
General Principle (LanthaScreen™ Eu Kinase Binding Assay): [15]
-
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
-
The kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound are incubated together.
-
Binding of the tracer and antibody to the kinase results in a high FRET signal.
-
In the presence of an inhibitor that binds to the ATP site, the tracer is displaced, leading to a decrease in the FRET signal.
-
The IC50 value is determined by measuring the concentration-dependent decrease in the FRET signal.
III. Visualizing Relationships and Workflows
Graphviz diagrams are provided to illustrate key concepts and experimental flows.
Caption: Structure-Activity Relationship for Anticancer Activity.
Caption: General Experimental Workflow for SAR Studies.
Caption: Inhibition of VEGFR-2 and AKT Signaling Pathways.
References
- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Biological Activities of 2-Aminothiophene and 3-Aminothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-aminothiophene and 3-aminothiophene isomers, focusing on their anticancer, antimicrobial, and antioxidant properties. The information is supported by experimental data from various studies, with detailed methodologies for key assays to facilitate reproducibility and further research.
Anticancer Activity
Derivatives of both 2-aminothiophene and 3-aminothiophene have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival, such as microtubule dynamics and cell cycle regulation.
A direct comparative study on aminobenzothiophene derivatives revealed that the substitution pattern on the thiophene ring significantly influences antimitotic activity. While numerous 3-amino derivatives have been synthesized, a 2-amino derivative, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, exhibited potent cancer cell growth inhibition at subnanomolar concentrations by binding to the colchicine site of tubulin.
Below is a summary of the cytotoxic activities of various 2-aminothiophene and 3-aminothiophene derivatives against different cancer cell lines.
Table 1: Comparative Anticancer Activity of Aminothiophene Derivatives (IC50/GI50 Values in µM)
| Isomer Type | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-Aminothiophene | Thieno[2,3-d]pyrimidine derivative (Compound 14) | MCF-7 (Breast) | 22.12 | [1] |
| 2-Aminothiophene | Thieno[2,3-d]pyrimidine derivative (Compound 13) | MCF-7 (Breast) | 22.52 | [1] |
| 2-Aminothiophene | Thieno[2,3-d]pyrimidine derivative (Compound 9) | MCF-7 (Breast) | 27.83 | [1] |
| 2-Aminothiophene | Thieno[2,3-d]pyrimidine derivative (Compound 12) | MCF-7 (Breast) | 29.22 | [1] |
| 2-Aminothiophene | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | 9.00 | [2] |
| 2-Aminothiophene | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) derivatives (6CN14 and 7CN09) | HeLa (Cervical), PANC-1 (Pancreatic) | Showed greater antiproliferative efficiency than doxorubicin | [3] |
| 3-Aminothiophene | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various cancer cell lines | Subnanomolar concentrations | [4] |
Note: Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions across different studies.
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of aminothiophene derivatives. A prominent mechanism for certain 2-aminothiophene derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][5] Other derivatives have been shown to target signaling pathways like Wnt/β-catenin and induce apoptosis through the activation of caspases.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and Other Heterocyclic Carboxylic Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic carboxylic acids is a cornerstone of modern drug design. These scaffolds offer a versatile framework to modulate physicochemical properties, enhance biological activity, and optimize pharmacokinetic profiles. This guide provides a comparative analysis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid against other prominent heterocyclic carboxylic acids—nicotinic acid, furan-2-carboxylic acid, pyrrole-2-carboxylic acid, and thiazole-4-carboxylic acid. We present a comprehensive overview of their physicochemical properties, relevant biological activities, and potential applications in drug discovery, supported by experimental data and detailed protocols.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of these key parameters for the selected heterocyclic carboxylic acids.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility (g/L) |
| This compound | ![]() | 171.22 | ~4-5 (Predicted) | 2.23 (Predicted)[1] | Low (Predicted) |
| Nicotinic Acid | ![]() | 123.11 | 4.85[2] | 0.36[3][4] | 18[5] |
| Furan-2-carboxylic Acid | ![]() | 112.08 | 3.12[6] | 0.64[7] | 37.1[7] |
| Pyrrole-2-carboxylic Acid | ![]() | 111.10 | ~3.7 (approximate)[8] | - | Soluble in water[9] |
| Thiazole-4-carboxylic Acid | ![]() | 129.14 | 3.57 (Predicted)[10] | - | - |
Note: Experimental data for this compound is limited. Predicted values are provided for guidance and should be confirmed experimentally.
Biological Activity and Therapeutic Potential
These heterocyclic carboxylic acids serve as privileged scaffolds in a multitude of therapeutic areas.
-
This compound and its derivatives are recognized as valuable intermediates in the synthesis of various biologically active compounds.[10] The 2-aminothiophene scaffold is a key component in molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.
-
Nicotinic Acid (Niacin) , a form of vitamin B3, is a well-established therapeutic agent for treating dyslipidemia. It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[5][11] Its mechanism of action involves the activation of G protein-coupled receptors, which modulates lipid metabolism.[5]
-
Furan-2-carboxylic Acid derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12] Notably, certain derivatives have been identified as potent inhibitors of gluconeogenesis, highlighting their potential in the treatment of type 2 diabetes.[12]
-
Pyrrole-2-carboxylic Acid is a natural product found in various microorganisms and plants.[3][13][14][15] It serves as a precursor in the biosynthesis of several complex natural products with antibiotic and antitumor activities.[15]
-
Thiazole-4-carboxylic Acid is a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[9] The thiazole ring is a key feature in numerous approved drugs and biologically active compounds.[16]
Experimental Protocols
Accurate and reproducible experimental data is paramount in drug discovery. This section provides detailed protocols for determining the key physicochemical properties discussed above.
Synthesis of this compound
This compound and its derivatives are commonly synthesized via the Gewald reaction . This one-pot, multicomponent reaction offers an efficient route to highly substituted 2-aminothiophenes.
Reaction: Condensation of a ketone (e.g., 2-butanone) with an activated nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., morpholine).[11][17]
Determination of pKa (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the analyte with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Protocol:
-
Preparation: Prepare a 0.01 M solution of the heterocyclic carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture). Calibrate a pH meter using standard buffer solutions.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.
-
Data Collection: Record the pH after each addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized.
Determination of logP (Shake-Flask Method)
Principle: The partition coefficient (logP) is determined by measuring the concentration of the analyte in two immiscible phases (typically n-octanol and water) at equilibrium.
Protocol:
-
Preparation: Prepare a stock solution of the compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Mix equal volumes of the aqueous solution and n-octanol in a flask. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Separation: Centrifuge the mixture to separate the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).
Determination of Aqueous Solubility (Equilibrium Solubility Method)
Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound after a sufficient incubation period.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV).
Relevant Signaling Pathways in Drug Discovery
Heterocyclic compounds often exert their biological effects by modulating key signaling pathways implicated in disease. The Janus kinase/signal-transducer and activator of transcription (JAK-STAT) and the Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical cascades.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis.[18][19] Dysregulation of this pathway is associated with various immune disorders and cancers.[20] Nicotine has been shown to modulate the JAK-STAT pathway, which may contribute to its anti-inflammatory effects.[21]
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating processes such as cell growth, differentiation, and stress responses.[22] Aberrant MAPK signaling is a hallmark of many cancers.[22] Nicotine has been shown to activate the MAPK/ERK pathway, which can influence cell proliferation and survival.[23][24][25][26]
Conclusion
The selection of a heterocyclic carboxylic acid scaffold is a critical decision in the drug design process. While this compound offers a promising and versatile core for the development of novel therapeutics, its physicochemical and biological properties must be carefully evaluated in the context of the specific drug discovery program. This guide provides a foundational comparison to aid researchers in making informed decisions by highlighting the distinct characteristics of this thiophene derivative alongside other well-established heterocyclic carboxylic acids. Further experimental investigation into the properties and biological activities of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. This compound, CasNo.55502-96-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 7. 2abiotech.net [2abiotech.net]
- 8. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gewald_reaction [chemeurope.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. Pyrrole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gewald reaction - Wikipedia [en.wikipedia.org]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. cusabio.com [cusabio.com]
- 20. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 23. Nicotinic neuromodulation in auditory cortex requires MAPK activation in thalamocortical and intracortical circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Nicotine inhibits MAPK signaling and spheroid invasion in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of emerging 2-aminothiophene derivatives against established chemotherapy agents. The data presented is compiled from recent studies to offer an objective overview of their potential as novel therapeutic candidates. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiophene derivatives compared to standard anticancer drugs across various human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Anticancer Activity against Human Cervical Adenocarcinoma (HeLa) and Pancreatic Adenocarcinoma (PANC-1) Cell Lines
| Compound/Drug | HeLa IC50 (µM) | PANC-1 IC50 (µM) | Notes |
| 2-Aminothiophene Derivative 6CN14 | More potent than Doxorubicin[1] | More potent than Doxorubicin[1] | Showed greater efficiency in antiproliferative evaluation compared to the standard drug.[1] |
| 2-Aminothiophene Derivative 7CN09 | More potent than Doxorubicin[1] | More potent than Doxorubicin[1] | Demonstrated significant antiproliferative potential.[1] |
| Doxorubicin | 1.39 - 2.4[2][3] | Not explicitly found in the same study | Standard chemotherapy agent. IC50 values can vary between studies. |
Table 2: Anticancer Activity against Human Breast Adenocarcinoma (MDA-MB-468) Cell Line
| Compound/Drug | MDA-MB-468 IC50 | Notes |
| Thieno[2,3-d]pyrimidine derivative 5g | Highly potent (two-digit nanomolar range) | Showed higher potency than Erlotinib in EGFR kinase inhibition. |
| Thieno[2,3-d]pyrimidine derivative 7a | Significant inhibition | Demonstrated significant inhibition of proliferation. |
| Erlotinib | ~1.53 - 10 µM[4][5] | Standard targeted therapy (EGFR inhibitor). IC50 can be cell-line dependent.[4][5][6][7][8] |
Table 3: Anticancer Activity against Human Colon Carcinoma (HCT116) Cell Line
| Compound/Drug | HCT116 IC50 (µM) | Notes |
| Thiophene Derivative 1312 | 0.36 | Approximately 38-fold more potent than 5-FU in the same study.[9] |
| 5-Fluorouracil (5-FU) | ~13.68 (calculated from 360nM of compound 1312 being 38x more potent) | Standard chemotherapy agent. |
| Cisplatin | ~7.0 - 18.0[10][11][12] | Standard chemotherapy agent. IC50 values vary across different studies.[10][11][13][14] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivatives and standard drugs. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[18][19][20]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18][19][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[20]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[21][22][23]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or for at least 2 hours at 4°C.[21][22]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[21][22]
-
PI Staining: Add propidium iodide solution to the cell suspension.[21][22]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Mandatory Visualization
The following diagrams illustrate key signaling pathways implicated in the anticancer activity of 2-aminothiophene derivatives and a typical experimental workflow.
Caption: Experimental workflow for evaluating anticancer activity.
Caption: Simplified EGFR signaling pathway and potential inhibition.
Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family.
References
- 1. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Pharmacokinetics of Four Platinum Salts in Human Colon Carcinoma Cell-Line HCT116 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journaljpri.com [journaljpri.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. kumc.edu [kumc.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 23. ucl.ac.uk [ucl.ac.uk]
The Antibacterial Landscape of Thienopyrimidines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Thienopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have emerged as a promising scaffold in the development of new antibacterial drugs. Their diverse biological activities stem from the fusion of thiophene and pyrimidine rings, offering a versatile platform for medicinal chemists. This guide provides a comparative analysis of the antibacterial spectrum of various thienopyrimidine derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanism of action and experimental workflows.
Comparative Antibacterial Spectrum
The antibacterial efficacy of thienopyrimidine derivatives has been evaluated against a broad range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter in these assessments. The following table summarizes the MIC values for several reported thienopyrimidine derivatives against common bacterial pathogens.
| Thienopyrimidine Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | |
| Pyridothienopyrimidine 6a (alanine derivative) | 4-16 | 4-16 | 8 |
| Pyridothienopyrimidine 8b (triazolo derivative) | 4-16 | 4-16 | 4-16 |
| Pyridothienopyrimidine 9a/9b (4-aminopyrazolone derivatives) | 4-16 | 4-16 | 4-16 |
| Pyridothienopyrimidine 4a (4-chloro analogue) | - | - | 8 |
| Pyridothienopyrimidine 6c (glycine derivative) | - | - | 16 |
| Thieno[2,3-d]pyrimidinedione 75a | 2-32 (Vancomycin-resistant S. aureus) | - | - |
| Thieno[2,3-d]pyrimidine 76a-d | 4.0-5.0 | 4.0-5.0 | 4.0-8.0 |
| Thieno[2,3-d]pyrimidinedione Compound 1 | 2-16 (MRSA, VRSA, VISA, VRE) | - | 16 to >32 |
| Thieno[2,3-d]pyrimidinedione Compound 2 | 2-16 (MRSA, VRSA, VISA, VRE) | - | 16 to >32 |
| Pyridothienopyrimidine 4b (4'-(4-methylpiperazin-1-yl) derivative) | 7.81-15.63 | 7.81-15.63 | 7.81-15.63 |
| Thienopyrimidine-sulfonamide hybrid 8iii | 250 | - | 125 |
Key Observations:
-
Several pyridothienopyrimidine derivatives, such as the alanine derivative 6a, the triazolo derivative 8b, and the 4-aminopyrazolone derivatives 9a and 9b, exhibit potent activity against a range of both Gram-positive and Gram-negative bacteria, with MIC values comparable to the reference antibiotic amoxicillin.[1]
-
Thieno[2,3-d]pyrimidinedione derivatives have shown significant activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE).[2]
-
The substitution pattern on the thienopyrimidine scaffold plays a crucial role in determining the antibacterial spectrum and potency. For instance, the 4'-(4-methylpiperazin-1-yl) derivative of pyridothienopyrimidine (4b) demonstrated broad-spectrum activity.[3][4]
-
Some derivatives show more selective activity. For example, the 4-chloro analogue 4a and the glycine derivative 6c of pyridothienopyrimidine were particularly effective against the Gram-negative bacterium E. coli.[1]
-
In contrast, some thieno[2,3-d]pyrimidinediones displayed potent activity against Gram-positive strains but were less effective against Gram-negative pathogens.[2]
Mechanisms of Antibacterial Action
Thienopyrimidines exert their antibacterial effects through various mechanisms, primarily by targeting essential bacterial enzymes and cellular processes. Two notable mechanisms of action that have been identified are the inhibition of the bacterial respiratory chain and the disruption of cell division through the inhibition of the FtsZ protein.
Inhibition of Bacterial Respiratory Chain
Certain thienopyrimidine derivatives have been found to target the bacterial electron transport chain, a critical pathway for energy production. Specifically, they can inhibit the function of cytochrome bc1 oxidoreductase, a key enzyme complex in this chain. Inhibition of this enzyme disrupts the proton gradient across the bacterial membrane, leading to a collapse in ATP synthesis and ultimately cell death. The subunit QcrB of the cytochrome bc1 complex has been identified as a potential target for some 4-aminothieno[2,3-d]pyrimidines.[5]
Caption: Inhibition of the bacterial respiratory chain by thienopyrimidines.
Inhibition of FtsZ and Cell Division
Another key target for a class of thiophenyl-pyrimidine derivatives is the FtsZ protein. FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (the Z-ring) at the site of cell division. By inhibiting the polymerization of FtsZ and its GTPase activity, these thienopyrimidine compounds prevent the formation of the Z-ring, thereby blocking bacterial cytokinesis and leading to cell filamentation and eventual lysis.[6][7][8] This mechanism is particularly attractive as FtsZ is highly conserved across many bacterial species but is absent in eukaryotes, suggesting a potential for selective toxicity.
Caption: Inhibition of FtsZ and bacterial cell division by thienopyrimidines.
Experimental Protocols
The determination of the antibacterial spectrum of thienopyrimidine derivatives relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the thienopyrimidine compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Thienopyrimidine Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 16 to 24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thienopyrimidine derivative at which no visible growth of the bacteria is observed.
Comparison with Other Antibiotic Classes
A comprehensive understanding of the potential of thienopyrimidines requires a comparison of their antibacterial spectrum with that of established antibiotic classes, such as quinolones and β-lactams.
-
Quinolones: This class of antibiotics, which includes ciprofloxacin and levofloxacin, inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. While some pyridothienopyrimidine derivatives have shown potent activity against Gram-negative bacteria like E. coli, similar to quinolones, more direct comparative studies are needed to establish their relative efficacy and spectrum. Some pyridothienopyrimidine derivatives have been investigated as inhibitors of E. coli topoisomerase II enzymes (DNA gyrase and topoisomerase IV), suggesting a potential overlap in their mechanism of action with quinolones.[3]
-
β-Lactams: This broad class of antibiotics, including penicillins and cephalosporins, inhibits bacterial cell wall synthesis. The potent activity of some thienopyrimidine derivatives against MRSA and VRE is particularly noteworthy, as these strains are resistant to many β-lactam antibiotics. This suggests that thienopyrimidines may have a valuable role in treating infections caused by β-lactam-resistant bacteria. Some research has also explored thienopyrimidines as potential β-lactamase inhibitors, which could be used in combination with β-lactam antibiotics to overcome resistance.
Conclusion
Thienopyrimidines represent a versatile and promising scaffold for the development of novel antibacterial agents. Their broad spectrum of activity, including efficacy against multidrug-resistant strains, and their diverse mechanisms of action make them an attractive area for further research and development. The data presented in this guide highlights the potential of this chemical class to address the urgent need for new antibiotics. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize the therapeutic potential of thienopyrimidine derivatives.
References
- 1. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 2. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01001G [pubs.rsc.org]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
The Tale of Two Settings: Unpacking the Efficacy of 2-Aminothiophene-Based Compounds In Vitro and In Vivo
For Immediate Release: A comprehensive analysis of 2-aminothiophene-based compounds reveals a promising, yet complex, landscape of their therapeutic potential. This guide offers a deep dive into the preclinical data, comparing the in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy of these versatile molecules. Geared towards researchers, scientists, and drug development professionals, this publication synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to provide a clear and objective comparison of their performance.
The 2-aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antileishmanial, anticancer, and kinase inhibitory effects. However, the journey from a petri dish to a preclinical model is often fraught with challenges, and a direct comparison of efficacy in these two distinct environments is crucial for advancing the most promising candidates.
Antileishmanial Activity: A Case Study of SB-83, SB-44, and SB-200
A significant body of research has focused on 2-aminothiophene derivatives as potent agents against Leishmaniasis, a parasitic disease with limited treatment options. The compounds SB-83, SB-44, and SB-200 have shown particular promise in in vitro studies.
In Vitro Efficacy
In vitro assays consistently demonstrate the potent antileishmanial activity of these compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite.[1][2] Cytotoxicity assays against mammalian cells are crucial to determine the selectivity of these compounds.
| Compound | Target Organism | In Vitro Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM on murine macrophages) | Selectivity Index (SI = CC50/EC50) |
| SB-83 | L. amazonensis | Promastigote | 3.37[1] | >100[1] | >29.67 |
| Amastigote | 18.5[1] | >5.40[1] | |||
| SB-44 | L. amazonensis | Promastigote | 7.37[1] | >100[1] | >13.57 |
| Amastigote | 15.82[1] | >6.32[1] | |||
| SB-200 | L. amazonensis | Promastigote | 3.65[1] | >100[1] | >27.40 |
| Amastigote | 20.09[1] | >4.98[1] | |||
| L. infantum | Promastigote | 3.96[3] | 42.52 (J774.A1)[3] | 10.74 | |
| Amastigote | 2.85[3] | 14.97 | |||
| L. braziliensis | Promastigote | 4.25[3] | |||
| L. major | Promastigote | 4.65[3] |
In Vivo Efficacy
Translating these promising in vitro results into in vivo efficacy is the critical next step. A study on SB-83 provides valuable insight into this transition.
| Compound | Animal Model | Leishmania Species | Dosing Regimen | Key In Vivo Efficacy Results |
| SB-83 | Swiss mice | L. amazonensis | 200 mg/kg, oral, for 7 weeks | - 52.47% reduction in paw lesion size. - 42.57% reduction in parasite load in the popliteal lymph node. - 100% reduction in parasite load in the spleen.[1] |
While direct quantitative in vivo data for SB-44 and SB-200 is not as readily available in the reviewed literature, their strong in vitro profiles and structural similarity to SB-83 suggest they are promising candidates for further in vivo investigation.[3][4]
Anticancer and Kinase Inhibitor Potential: An Emerging Frontier
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential.
In Vitro Antileishmanial Assays
Promastigote Viability Assay:
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum.
-
Compound Treatment: Promastigotes are seeded in 96-well plates and treated with serial dilutions of the 2-aminothiophene compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using a resazurin-based or MTT assay, where a color change indicates metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Amastigote Viability Assay:
-
Macrophage Infection: Murine macrophages (e.g., J774.A1) are plated and infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.
-
Compound Treatment: After infection, the cells are treated with various concentrations of the test compounds for a specified period.
-
Efficacy Assessment: The number of amastigotes per macrophage is quantified by microscopy after Giemsa staining.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined.
Cytotoxicity Assay:
-
Cell Culture: Murine macrophages or other relevant mammalian cell lines are cultured in standard conditions.
-
Compound Exposure: Cells are exposed to a range of concentrations of the 2-aminothiophene derivatives for 72 hours.
-
Viability Measurement: Cell viability is assessed using methods like the MTT assay.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated.
In Vivo Leishmaniasis Model
Murine Model of Cutaneous Leishmaniasis:
-
Animal Model: BALB/c mice are a commonly used susceptible strain.
-
Infection: Mice are infected with Leishmania promastigotes (e.g., L. amazonensis) in the footpad or ear.
-
Treatment: Once lesions are established, mice are treated with the 2-aminothiophene compounds, typically via oral gavage, for a defined period. A control group receives the vehicle.
-
Efficacy Evaluation:
-
Lesion Size: Lesion diameter is measured regularly using a caliper.
-
Parasite Load: At the end of the experiment, the parasite burden in the infected tissue and draining lymph nodes is quantified using techniques like limiting dilution assay or quantitative PCR.
-
-
Toxicity Monitoring: Animal weight and general health are monitored throughout the study.
Signaling Pathways and Mechanisms of Action
The antileishmanial activity of 2-aminothiophene derivatives is believed to be multifactorial, involving the inhibition of key parasitic enzymes and the induction of apoptosis.
Inhibition of Trypanothione Reductase (TryR): Trypanothione reductase is an essential enzyme in the parasite's defense against oxidative stress and is absent in mammals, making it an attractive drug target.[8] 2-aminothiophene compounds are proposed to inhibit TryR, leading to an accumulation of reactive oxygen species and subsequent parasite death.[9][10]
Caption: Inhibition of the Trypanothione Reductase pathway by 2-aminothiophene compounds.
Induction of Apoptosis: Several studies have shown that 2-aminothiophene derivatives can induce an apoptosis-like cell death in Leishmania.[9][11] This programmed cell death is characterized by events such as DNA fragmentation and the externalization of phosphatidylserine.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity | BioWorld [bioworld.com]
- 3. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis in Leishmania species & its relevance to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Aminothiophenes: Benchmarking New Methodologies Against the Classic Gewald Reaction
For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiophenes is a cornerstone of heterocyclic chemistry, providing a scaffold for a multitude of pharmacologically active compounds. The Gewald reaction, a multicomponent condensation, has long been the workhorse for accessing these valuable structures. However, the drive for greener, more efficient, and versatile synthetic routes has spurred the development of novel methodologies. This guide provides an objective comparison of these emerging techniques against the traditional Gewald reaction, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the conventional Gewald reaction and several modern alternatives. This allows for a rapid assessment of their respective strengths and weaknesses.
| Reaction Method | Typical Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Gewald Reaction (Conventional) | Morpholine, Triethylamine, Piperidine | Ethanol, DMF | 50 - 80 | 2 - 12 h | 40 - 85% | Well-established, broad substrate scope | Long reaction times, often requires stoichiometric base, use of volatile organic solvents |
| Microwave-Assisted Synthesis | Pyrrolidine, KF-Alumina | DMF, Ethanol | 50 - 120 | 5 - 48 min | 74 - 95%[1][2] | Drastically reduced reaction times, improved yields[1][2] | Requires specialized microwave equipment |
| Ultrasound-Assisted Synthesis | DABCO, Sodium Polysulfide | Water, PEG-200 | Room Temp. - 70 | 10 - 60 min | 42 - 98%[3][4] | Energy efficient, can be performed at lower temperatures, use of green solvents[3][4] | Yields can be substrate-dependent |
| Ball-Milling (Mechanochemistry) | None or catalytic base | Solvent-free | Room Temp. (can be heated) | 30 min - 24 h | 12 - 97%[3][5] | Solvent-free, environmentally friendly, simple workup[5] | Can require longer reaction times for some substrates, specialized equipment needed |
| L-Proline Catalyzed Synthesis | L-Proline (10 mol%) | DMF | 60 | ~12 h | up to 84%[6] | Uses a green and cost-effective organocatalyst, mild conditions[6] | Longer reaction times compared to energy-input methods |
| NaAlO₂ Catalyzed Synthesis | NaAlO₂ | Ethanol | 60 | 10 h | 26 - 94%[3] | Uses a cost-effective and recyclable solid base catalyst[7] | Relatively long reaction times |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the conventional Gewald reaction and two of the most promising modern alternatives.
Protocol 1: Conventional Gewald Reaction
This protocol describes a typical procedure for the synthesis of a 2-aminothiophene derivative using conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., morpholine or triethylamine) (1.0 - 2.0 equiv)
-
Ethanol or DMF
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.
-
Add the base to the mixture and stir at room temperature for 10-15 minutes.
-
Heat the reaction mixture to 50-80°C and maintain it at this temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry.
-
If no precipitate is observed, pour the reaction mixture into ice-cold water with stirring.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol outlines a rapid and efficient synthesis of 2-aminothiophenes using microwave irradiation.[2]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine) (1.0 mmol)
-
Solvent (e.g., DMF or ethanol) (3 mL)
-
5 mL microwave reaction vial
Procedure:
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the base.
-
Add the solvent to the vial and seal it securely.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 5-30 minutes).[1][2]
-
Monitor the reaction progress by TLC if feasible.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Ultrasound-Assisted Synthesis in an Aqueous Medium
This protocol demonstrates a green approach to 2-aminothiophene synthesis using ultrasound irradiation in water.[3]
Materials:
-
Ketone (e.g., cyclohexanone) (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Sodium polysulfide (prepared in situ or used as a reagent)
-
Water
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, suspend the ketone, malononitrile, and elemental sulfur in water.
-
If using sodium polysulfide, it can be prepared in situ by heating sodium sulfide nonahydrate and sulfur in water.
-
Place the reaction vessel in an ultrasonic bath operating at a specified frequency (e.g., 40 kHz) and power (e.g., 300 W).
-
Maintain the reaction temperature at approximately 70°C for 0.5 to 1 hour.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure 2-aminothiophene.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for benchmarking a new 2-aminothiophene synthesis method against the established Gewald reaction.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. sciforum.net [sciforum.net]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. scribd.com [scribd.com]
A Spectroscopic Showdown: Unraveling the Nuances of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Esters and Amides
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comprehensive spectroscopic comparison of two key classes of 2-amino-4,5-dimethylthiophene-3-carboxylic acid derivatives: esters and amides. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to elucidate the distinct spectral signatures of these compounds, offering valuable insights for their identification, characterization, and application in medicinal chemistry.
The 2-aminothiophene scaffold is a privileged motif in drug discovery, with derivatives exhibiting a wide range of biological activities. The functionalization at the 3-position with either an ester or an amide group can significantly influence the molecule's physicochemical properties, including its solubility, stability, and ability to interact with biological targets. Spectroscopic techniques provide a powerful toolkit to probe these differences at a molecular level.
Comparative Spectroscopic Data
To facilitate a clear and objective comparison, the following tables summarize the key spectroscopic data for representative examples of this compound esters and amides.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | 4-CH₃ | 5-CH₃ | NH₂ | Ester/Amide Protons |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | ~2.20 (s) | ~2.10 (s) | ~5.90 (br s) | ~4.20 (q, OCH₂), ~1.30 (t, CH₃) |
| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | ~2.25 (s) | ~2.15 (s) | ~6.00 (br s) | ~8.50 (s, NH), ~8.30-6.90 (m, Ar-H), ~3.90 (s, OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | 4-CH₃ | 5-CH₃ | C=O | Ester/Amide Carbons |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | ~160 | ~105 | ~140 | ~125 | ~14 | ~12 | ~168 | ~60 (OCH₂), ~15 (CH₃) |
| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | ~162 | ~108 | ~142 | ~128 | ~14 | ~12 | ~165 | ~148-110 (Ar-C), ~56 (OCH₃) |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | C-N Stretching | C-O Stretching |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | ~3400-3200 | ~1670 | ~1300 | ~1250 |
| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | ~3450-3300 | ~1640 (Amide I) | ~1550 (Amide II) | - |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Ethanol | ~290, ~350 |
| 2-Amino-N-aryl-4,5-dimethylthiophene-3-carboxamides | Varies | Generally red-shifted compared to esters |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.
Synthesis of this compound Derivatives
The target compounds are typically synthesized via the Gewald reaction. This one-pot, multi-component reaction involves the condensation of an α-methylene ketone (e.g., 3-methyl-2-pentanone), a cyano-activated methylene compound (e.g., ethyl cyanoacetate for esters or cyanoacetamide for amides), and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine. The reaction mixture is typically heated in a suitable solvent like ethanol or dimethylformamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets, and the spectra are recorded over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M. The spectra are recorded over a wavelength range of 200-800 nm.
Visualizing the Spectroscopic Workflow
To illustrate the logical flow of the spectroscopic analysis process, the following diagram was generated using the DOT language.
Caption: Workflow for the synthesis and spectroscopic comparison of thiophene derivatives.
Discussion and Interpretation
The spectroscopic data reveal key differences between the ester and amide derivatives.
In ¹H NMR spectroscopy , the most significant difference lies in the chemical shifts of the protons associated with the ester and amide functionalities. The methylene and methyl protons of the ethyl ester appear at approximately 4.20 and 1.30 ppm, respectively. In contrast, the N-H proton of the amide gives a distinct singlet at a downfield region (around 8.50 ppm), and the aromatic protons of the N-aryl substituent appear in the aromatic region.
The ¹³C NMR spectra also show characteristic differences. The carbonyl carbon (C=O) of the ester is typically found at a slightly higher chemical shift (~168 ppm) compared to the amide (~165 ppm). The carbons of the ester's ethyl group and the amide's N-aryl group also provide unique signals for differentiation.
IR spectroscopy provides clear distinguishing features. The C=O stretching vibration of the ester appears at a higher wavenumber (~1670 cm⁻¹) than the amide I band (~1640 cm⁻¹). Furthermore, amides exhibit a characteristic N-H stretching band and, in the case of secondary amides, an amide II band (C-N stretching and N-H bending) around 1550 cm⁻¹, which is absent in the ester spectrum.
The UV-Vis spectra indicate that the electronic properties of the thiophene core are influenced by the substituent at the 3-position. Generally, the amide derivatives, particularly those with N-aryl substituents, exhibit a red-shift (a shift to longer wavelengths) in their absorption maxima compared to the ester derivatives. This suggests a greater degree of electronic delocalization in the amide compounds.
Conclusion
The spectroscopic comparison of this compound esters and amides reveals distinct and predictable differences in their NMR, IR, and UV-Vis spectra. These differences arise from the varying electronic effects of the ester and amide functionalities. A thorough understanding of these spectral signatures is crucial for the unambiguous identification and characterization of these important classes of compounds, thereby aiding in the advancement of drug discovery and development programs. Researchers can utilize this guide as a reference for interpreting their own experimental data and for making informed decisions in the design and synthesis of novel therapeutic agents.
Comparative Docking Analysis of 2-Aminothiophene Derivatives Against Key Cancer-Associated Proteins
A comprehensive review of recent in silico studies highlights the potential of 2-aminothiophene scaffolds as versatile inhibitors for various protein kinases implicated in cancer progression. This guide provides a comparative analysis of docking studies, presenting key binding affinity data and detailed experimental protocols to inform researchers and drug development professionals in the field of oncology.
Recent research has consistently demonstrated the promise of 2-aminothiophene derivatives as a foundational scaffold in the design of novel anticancer agents. Their synthetic accessibility and the ease with which they can be functionalized make them ideal candidates for targeted drug discovery. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds against several key protein targets involved in cancer cell proliferation, survival, and angiogenesis. This guide consolidates findings from multiple studies, focusing on the comparative docking performance of various 2-aminothiophene derivatives against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
Quantitative Docking Data Summary
The following tables summarize the binding affinities of selected 2-aminothiophene derivatives against their respective protein targets, as reported in recent literature. The data is presented to facilitate a clear comparison of the inhibitory potential of these compounds.
| Target Protein | Compound ID / Derivative Series | Docking Score / Binding Affinity (kcal/mol) | Reference Ligand / Drug | Reference Ligand Score (kcal/mol) |
| VEGFR-2 | Substituted 2-amino, 3-cyanothiophene derivatives (e.g., IIIc) | -15.92 | Sorafenib | Not Specified in Snippet |
| VEGFR-2 | Fused thienopyrrole and pyrrolothienopyrimidine scaffolds (e.g., 4c, 3b) | Not explicitly stated in docking terms, but potent inhibitors based on IC50 values.[1] | Not Specified in Snippet | Not Specified in Snippet |
| EGFR | Thieno[2,3-d][2][3][4]triazine and acetamide derivatives (e.g., 21a) | Docking study performed; high affinity suggested by low IC50 (0.47 nM).[5][6] | Erlotinib | Docking study performed.[5] |
| HER2 | Thieno[2,3-d][2][3][4]triazine and acetamide derivatives (e.g., 21a) | Docking study performed; high affinity suggested by low IC50 (0.14 nM).[6] | Not Specified in Snippet | Not Specified in Snippet |
| CDK2 | Imidazol-5-one derivatives (designed from a template) | -10.8 to -11.0 | Sorafenib, Kenpaullone | Not Specified in Snippet |
Experimental Protocols
The methodologies for molecular docking studies are crucial for the reproducibility and validation of in silico results. The following is a generalized experimental protocol based on the methodologies reported in the reviewed studies.
Protein Preparation
The initial step involves the retrieval of the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For instance, the crystal structure of human cyclin-dependent kinase 2 (CDK2) can be obtained with the PDB ID: 6GUE.[7] The protein structure is then prepared for docking by:
-
Removing non-essential molecules: Water molecules and any co-crystallized ligands are typically removed from the PDB file.[7]
-
Adding hydrogen atoms: Hydrogen atoms are added to the protein structure to correctly represent the ionization states of amino acid residues at a physiological pH.
-
Assigning charges: Charges are assigned to the protein atoms using a force field such as CHARMm or AMBER.
-
Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.
Ligand Preparation
The 2-aminothiophene derivatives to be docked are first drawn as 2D structures using chemical drawing software like ChemDraw. These 2D structures are then converted to 3D structures. The ligands undergo energy minimization using a suitable force field to obtain a low-energy, stable conformation.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina or Discovery Studio.[8][9] The process involves:
-
Defining the binding site: The active site of the protein is defined, often based on the location of the co-crystallized ligand in the original PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Running the docking algorithm: The software then explores various possible conformations and orientations (poses) of the ligand within the defined binding site.
-
Scoring and analysis: The different poses are evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.[7]
Visualizing the Docking Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized molecular docking workflow and a simplified representation of a signaling pathway targeted by these inhibitors.
References
- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid.
I. Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[3][4]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1][3]
II. Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Prevent the material from entering drains or waterways.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
III. Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] Improper disposal can lead to environmental contamination and regulatory penalties.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Storage:
-
Collection:
-
Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.
-
IV. Chemical Properties and Data
Understanding the chemical properties of a substance is vital for its safe handling and disposal. Below is a summary of available data for this compound and related compounds.
| Property | Data | Source |
| Molecular Formula | C₇H₉NO₂S | |
| Appearance | Solid | |
| Incompatible | Strong oxidizing agents, strong acids, strong bases | [2][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1][2][3][4] |
V. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 55502-96-0). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk during research and development activities. While a specific Safety Data Sheet (SDS) for this compound has been identified, this document synthesizes key safety information based on its chemical structure and data from closely related thiophene derivatives to provide comprehensive guidance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The required PPE for various laboratory operations involving this compound is summarized below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness recommended) and a lab coat. For extensive handling, consider double-gloving. | Prevents skin contact, which can be harmful and cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling potentially harmful airborne particles, especially when handling the solid form. |
Operational and Disposal Plan
A systematic workflow is essential for the safe handling and disposal of this compound.
Figure 1: Workflow for safe handling and disposal.
Handling and Storage:
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible. All procedures involving the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risks.
-
Weighing : When weighing the solid, use a draft shield or conduct the process within a fume hood to prevent the dispersion of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Segregation : All solid waste contaminated with this compound, including gloves, weighing paper, and other disposable materials, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Container Management : Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.
-
Final Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.
This guidance is intended to supplement, not replace, the information provided in the official Safety Data Sheet and your institution's established safety protocols. Always consult the SDS and your EHS officer for the most detailed and specific safety information.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





